molecular formula C8H7BrN2O B022980 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one CAS No. 129686-16-4

6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one

Cat. No.: B022980
CAS No.: 129686-16-4
M. Wt: 227.06 g/mol
InChI Key: VJEOGGNIBLORIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEOGGNIBLORIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455087
Record name 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129686-16-4
Record name 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one, a key intermediate in pharmaceutical research. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Overview of the Synthetic Strategy

The synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is a multi-step process commencing with the construction of the core naphthyridinone ring system, followed by functional group manipulation to yield the final product. A common and effective approach involves an initial Gould-Jacobs reaction to form a substituted naphthyridinone precursor, which is then hydrolyzed and decarboxylated to afford the target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is presented in the table below.

PropertyValueReference
CAS Number 129686-16-4[3][4]
Molecular Formula C₈H₇BrN₂O[3][4]
Molecular Weight 227.06 g/mol [3][4]
Appearance Off-white to yellow solid[4]
Melting Point 265-267 °C[4][5]
Storage Inert atmosphere, room temperature or -20°C Freezer[4][6]

Spectroscopic Data

Detailed experimental spectroscopic data for 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is not widely available in the public domain. The following tables provide a summary of available and predicted spectroscopic information.

Table 3.1: 1H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~7.8dAr-H
~7.5dAr-H
~3.0t-CH₂-
~2.6t-CH₂-
~8.5br s-NH-

Table 3.2: 13C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
~170C=O
~150Ar-C
~145Ar-C
~138Ar-CH
~120Ar-C-Br
~118Ar-CH
~30-CH₂-
~25-CH₂-

Table 3.3: Mass Spectrometry Data

m/zAssignment
226/228[M]⁺

Table 3.4: IR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3200N-H stretch
~1680C=O stretch (amide)
~1600, 1480Aromatic C=C stretch

Experimental Protocols

The synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one can be achieved via a two-step process from 5-bromo-2-aminopyridine.

Step 1: Synthesis of Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

This step employs the Gould-Jacobs reaction.[7]

Reaction:

Procedure:

  • A mixture of 5-bromo-2-aminopyridine and a slight excess of diethyl ethoxymethylenemalonate is heated.[8]

  • The reaction mixture is heated at an elevated temperature (typically 120-140 °C) for several hours to facilitate the initial condensation and elimination of ethanol.

  • The intermediate, diethyl N-(5-bromo-2-pyridyl)aminomethylenemalonate, is then cyclized at a higher temperature (around 250 °C) in a high-boiling solvent such as diphenyl ether.[9]

  • Upon cooling, the product precipitates from the reaction mixture.

  • The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried to yield ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

Step 2: Synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one

This step involves the hydrolysis of the ester and subsequent decarboxylation.

Reaction:

Procedure:

  • A suspension of ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in methanol is treated with an aqueous solution of sodium hydroxide (e.g., 1N).[4]

  • The reaction mixture is heated to reflux for several hours (e.g., 4 hours).[4]

  • After cooling to room temperature, the solution is acidified with hydrochloric acid (e.g., 1N).[4]

  • The mixture is then heated to reflux again overnight to ensure complete decarboxylation.[4]

  • The methanol is removed under reduced pressure.

  • The resulting precipitate is collected by filtration, washed with water, and dried under high vacuum to afford 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one. A yield of 64% has been reported for a similar final step.[4]

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram.

SynthesisWorkflow A 5-Bromo-2-aminopyridine C Ethyl 6-bromo-4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate A->C  Gould-Jacobs Reaction (Heat) B Diethyl ethoxymethylenemalonate B->C  Gould-Jacobs Reaction (Heat) D 6-Bromo-3,4-dihydro-1H- [1,8]naphthyridin-2-one C->D  1. NaOH, MeOH, Reflux 2. HCl, Reflux

Caption: Synthetic pathway for 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one.

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis.

LogicalFlow start Starting Materials step1 Condensation & Cyclization (Gould-Jacobs Reaction) start->step1 intermediate Ester Intermediate step1->intermediate step2 Hydrolysis & Decarboxylation intermediate->step2 product Final Product step2->product

Caption: Logical flow of the synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one.

References

The Core Mechanism of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-1H-naphthyridin-2-one serves as a pivotal scaffold in medicinal chemistry for the development of potent and selective enzyme inhibitors. Its inherent structural features make it an attractive starting point for the synthesis of a diverse range of therapeutic agents, particularly in the fields of oncology and neurology. While the specific mechanism of action of the unsubstituted parent compound is not extensively characterized, its true value lies in its role as a versatile building block for creating highly active molecules. This technical guide will delve into the core mechanism of action of a prominent class of drugs derived from this scaffold: Poly(ADP-ribose) polymerase (PARP) inhibitors. The naphthyridinone core is a key pharmacophore in several potent PARP inhibitors, which have emerged as a significant breakthrough in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways.

The Central Role of the Naphthyridinone Scaffold

The 1,8-naphthyridin-2-one structure is recognized as a "privileged scaffold" in drug discovery. This is due to its ability to interact with the active sites of various enzymes through hydrogen bonding and π-π stacking interactions. The bromine substitution at the 6-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives with tailored specificities and potencies.

Mechanism of Action: PARP Inhibition

Derivatives of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one have been successfully developed into potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes play a critical role in the cellular response to DNA damage, primarily in the base excision repair (BER) pathway for single-strand breaks (SSBs).

The core mechanism of action of these naphthyridinone-based PARP inhibitors involves:

  • Competitive Inhibition: The inhibitor molecule, containing the naphthyridinone core, mimics the nicotinamide moiety of the natural substrate, nicotinamide adenine dinucleotide (NAD+). It binds to the catalytic domain of the PARP enzyme, preventing the binding of NAD+ and thereby inhibiting the synthesis of poly(ADP-ribose) (PAR) chains.

  • PARP Trapping: Beyond simple catalytic inhibition, a key aspect of the antitumor activity of these compounds is "PARP trapping." The inhibitor binds to the PARP enzyme that is already associated with a DNA single-strand break. This binding stabilizes the PARP-DNA complex, preventing the release of PARP and hindering the subsequent steps of DNA repair. This trapped complex itself is a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).

  • Synthetic Lethality: The therapeutic efficacy of PARP inhibitors is most pronounced in cancer cells with pre-existing defects in the homologous recombination (HR) pathway for repairing DSBs, often due to mutations in genes like BRCA1 and BRCA2. In normal cells, the DSBs resulting from PARP trapping can be efficiently repaired by the HR pathway. However, in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This concept, where the combination of two non-lethal defects (PARP inhibition and HR deficiency) results in cell death, is known as synthetic lethality.

Signaling Pathway

The signaling pathway affected by naphthyridinone-based PARP inhibitors is central to DNA damage repair and cell survival.

PARP_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome in HR-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits Trapped_Complex Trapped PARP-DNA Complex DNA_Damage->Trapped_Complex PAR_Chains Poly(ADP-ribose) Chains PARP->PAR_Chains synthesizes (uses NAD+) PARP->Trapped_Complex forms NAD NAD+ Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR_Chains->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Naphthyridinone_Inhibitor 6-Bromo-3,4-dihydro-1H- naphthyridin-2-one Derivative (PARP Inhibitor) Naphthyridinone_Inhibitor->PARP DSB_Formation Double-Strand Break (DSB) Formation Trapped_Complex->DSB_Formation leads to Failed_DSB_Repair Failed DSB Repair DSB_Formation->Failed_DSB_Repair HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->Failed_DSB_Repair Apoptosis Apoptosis Failed_DSB_Repair->Apoptosis

Caption: Signaling pathway of naphthyridinone-based PARP inhibitors.

Quantitative Data

The following table summarizes representative quantitative data for well-established PARP inhibitors that share a similar pharmacophore with derivatives of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one. This data is for illustrative purposes to demonstrate the potency that can be achieved with this class of compounds.

PARP InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell LineCellular Potency (EC50, nM)
Olaparib 1.50.8MDA-MB-436 (BRCA1 mutant)10
Rucaparib 1.20.7Capan-1 (BRCA2 mutant)7
Niraparib 3.82.1CAPAN-1 (BRCA2 mutant)4
Talazoparib 0.570.29MX-1 (BRCA1/2 wild-type)0.6

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. EC50 values represent the concentration of the drug that gives a half-maximal response in a cellular assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PARP inhibitors derived from the 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one scaffold.

In Vitro PARP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PARP-1 and PARP-2 enzymes.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Test compound (serially diluted)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Add 50 µL of assay buffer containing activated DNA and the test compound at various concentrations to the histone-coated wells.

  • Add 25 µL of diluted PARP enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of biotinylated NAD+ and incubate for 60 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Cellular PARP Inhibition Assay (PAR Assay)

Objective: To measure the inhibition of PARP activity within intact cells.

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant cell line)

  • Test compound

  • DNA damaging agent (e.g., H2O2 or MNNG)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • High-content imaging system or ELISA reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 10 minutes).

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-PAR antibody, followed by the fluorescently labeled secondary antibody.

  • Image the plate using a high-content imaging system to quantify the fluorescence intensity of PAR in the nucleus, or use an ELISA-based readout.

  • Determine the concentration of the test compound that inhibits cellular PAR formation by 50% (EC50).

Synthetic Lethality Assay (Cell Viability Assay)

Objective: To assess the selective cytotoxicity of the test compound in HR-deficient versus HR-proficient cells.

Materials:

  • Isogenic pair of cell lines (one with functional HR, one with deficient HR, e.g., BRCA1-knockout)

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

Procedure:

  • Seed both the HR-proficient and HR-deficient cell lines in separate 96-well plates.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate the cells for a prolonged period (e.g., 5-7 days) to allow for multiple cell divisions.

  • Measure cell viability using the chosen reagent according to the manufacturer's instructions.

  • Plot the dose-response curves for both cell lines and compare their sensitivities to the test compound. A significantly lower IC50 in the HR-deficient cell line indicates synthetic lethality.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PARP inhibitor derived from 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Experimental_Workflow Start Design & Synthesis of Naphthyridinone Derivatives Biochemical_Screening In Vitro PARP Enzyme Inhibition Assay Start->Biochemical_Screening Cellular_Assays Cellular PAR Inhibition Assay (PAR Assay) Biochemical_Screening->Cellular_Assays Synthetic_Lethality Synthetic Lethality Screening (HR-deficient vs. HR-proficient cells) Cellular_Assays->Synthetic_Lethality Lead_Identification Lead Candidate Identification Synthetic_Lethality->Lead_Identification Lead_Identification->Biochemical_Screening Iterative Optimization Mechanism_of_Action Mechanism of Action Studies (e.g., PARP Trapping Assay, DNA Damage Response) Lead_Identification->Mechanism_of_Action Potent & Selective Compounds In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: Preclinical evaluation workflow for novel PARP inhibitors.

Conclusion

6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is a highly valuable scaffold in modern drug discovery, providing a foundation for the development of potent and selective enzyme inhibitors. The successful application of this core in the design of PARP inhibitors highlights its potential for generating novel therapeutics. By understanding the intricate mechanism of PARP inhibition, including competitive binding, PARP trapping, and the principle of synthetic lethality, researchers can leverage this scaffold to design the next generation of targeted cancer therapies. The experimental protocols and workflows outlined in this guide provide a robust framework for the evaluation and advancement of new chemical entities based on this promising molecular architecture.

An In-depth Technical Guide to the Synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one Derivatives

An In-depth Technical Guide to the Synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes to 6-bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one and its derivatives. This core scaffold is of significant interest in medicinal chemistry, and the methodologies outlined herein are crucial for the development of novel therapeutic agents. This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways.

Synthesis of the Core Scaffold: 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one

The primary route to the 6-bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one core involves the hydrolysis and decarboxylation of its 3-methylcarboxylate precursor.

Synthesis of Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

A common precursor for the target scaffold is methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate.

Synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one

The final core compound is obtained through the hydrolysis and decarboxylation of the methyl ester precursor. A solution of sodium hydroxide is added to a suspension of the carboxylate in methanol, and the mixture is refluxed. Subsequent acidification and heating lead to the desired product.[1]

Experimental Protocol:

A solution of sodium hydroxide (1N, 248 mL) was added to a suspension of methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1H-1,8-naphthyridine-3-carboxylate (16.6 g, 58.24 mmol) in methanol (620 mL) at room temperature. The reaction mixture was then refluxed for 4 hours. After cooling to room temperature, the methanol was removed in vacuo. The residue was treated with 2.5 M hydrochloric acid (slowly added to adjust the pH to 2) and heated to 100°C for 4 hours. After cooling, the pH was adjusted to 6 with an aqueous sodium hydroxide solution. The resulting precipitate was filtered, washed with water, and dried under high vacuum to afford 6-bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one as a white solid.[1]

PrecursorReagentsSolventReaction TimeTemperatureYield
Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate1. NaOH (1N) 2. HCl (2.5 M) 3. NaOHMethanol4 h (reflux)Reflux, then 100°C64%

Derivatization of the 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one Core

The 6-bromo moiety serves as a versatile handle for introducing a wide range of substituents, primarily through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

N-Alkylation

The nitrogen at the 1-position can be readily alkylated using a base such as sodium hydride followed by treatment with an alkyl halide.[1]

Experimental Protocol for N-Methylation:

To a mixture of 6-bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one (0.50 g, 2.2 mmol) in 10 mL of DMF, 60% NaH in mineral oil (0.13 g, 3.3 mmol) was added. The mixture was stirred for a period, followed by the addition of methyl iodide. The reaction was monitored by TLC. After completion, the reaction was quenched with water and the product was extracted with an organic solvent. The organic layer was washed with water and brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. This reaction allows for the introduction of a diverse array of amino substituents at the 6-position.

General Experimental Protocol:

A mixture of 6-bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one, an amine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., K2CO3) in a suitable solvent (e.g., t-butyl alcohol) is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Buchwald_Hartwig_AminationCore6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-oneProduct6-Amino-3,4-dihydro-1H-[1,8]naphthyridin-2-oneDerivativeCore->ProductBuchwald-HartwigAminationAmineR-NH2Amine->ProductCatalystPd Catalyst(e.g., Pd2(dba)3)+ Ligand (e.g., XPhos)BaseBase(e.g., K2CO3)

Caption: Buchwald-Hartwig Amination Pathway.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the 6-bromo core with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. This reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents at the 6-position.

General Experimental Protocol:

In a reaction vessel, 6-bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) are combined in a solvent mixture (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The reaction is then cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Suzuki_CouplingCore6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-oneProduct6-Substituted-3,4-dihydro-1H-[1,8]naphthyridin-2-oneDerivativeCore->ProductSuzuki-MiyauraCouplingBoronic_AcidR-B(OH)2Boronic_Acid->ProductCatalystPd Catalyst(e.g., Pd(PPh3)4)BaseBase(e.g., Na2CO3)

Caption: Suzuki-Miyaura Coupling Pathway.

Coupling PartnerReaction TypeCatalyst System (Example)Base (Example)
Primary/Secondary AmineBuchwald-Hartwig AminationPd2(dba)3 / XPhosK2CO3
Boronic Acid/EsterSuzuki-Miyaura CouplingPd(PPh3)4Na2CO3

Alternative Synthetic Route: Inverse Electron-Demand Diels-Alder Reaction

An alternative approach to constructing the 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold involves an inverse electron-demand Diels-Alder reaction.[3] This method utilizes a 1,2,4-triazine tethered to an alkyne via an amide linker. Microwave-assisted intramolecular cycloaddition leads to the formation of the bicyclic core.[3] This strategy offers a high degree of flexibility for introducing substituents on the resulting naphthyridinone ring.[3]

Diels_Alder_SynthesisTriazine_Alkyne1,2,4-Triazine-AlkynePrecursorNaphthyridinoneSubstituted-3,4-dihydro-1H-[1,8]naphthyridin-2-oneTriazine_Alkyne->NaphthyridinoneIntramolecularInverse Electron-DemandDiels-AlderMicrowaveMicrowaveIrradiation

Caption: Diels-Alder Synthesis Workflow.

Conclusion

The synthesis of 6-bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one and its derivatives is a well-established field with robust and versatile methodologies. The core scaffold is readily accessible, and the bromine atom at the 6-position provides a key functional group for diversification through modern cross-coupling reactions. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize novel compounds based on this privileged heterocyclic system. The alternative Diels-Alder approach further expands the synthetic toolkit for accessing a wider range of substituted naphthyridinones.

The Pivotal Role of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in the Development of Potent Biological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical analysis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one underscores its critical role as a versatile scaffold in the synthesis of a new generation of therapeutic agents. While the compound itself does not exhibit significant biological activity, its strategic application as a chemical intermediate has led to the development of potent inhibitors of key cellular targets, particularly in the realm of oncology. This guide provides an in-depth look at the synthesis, biological evaluation, and mechanisms of action of derivatives stemming from this pivotal naphthyridinone core.

From a Stable Scaffold to Potent Therapeutics

6-Bromo-3,4-dihydro-1H-naphthyridin-2-one serves as a foundational building block in medicinal chemistry.[1] Its inherent stability and reactive bromine atom allow for diverse chemical modifications, enabling researchers to explore a wide range of molecular architectures and their corresponding biological activities. The primary focus of research involving this compound has been in the development of inhibitors for enzymes critical to disease progression, such as Poly(ADP-ribose) polymerase (PARP) and various kinases.

Derivatives Targeting PARP in Cancer Therapy

The most significant application of the 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one scaffold has been in the design of PARP inhibitors. These agents have emerged as a crucial class of anticancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms. While specific quantitative data for derivatives directly synthesized from this starting material are often proprietary and found within patent literature, the general synthetic strategies and biological evaluation methods are well-established.

Table 1: Representative Biological Activity of Naphthyridinone-Based PARP Inhibitors

Compound ClassTargetIC50 (nM)Cell LineReference
Pyridopyridazinone DerivativesPARP-136-[2]
Thieno[3,4-d]imidazole-4-carboxamidesPARP-1>50% inhibition at 10 µMBRCA-deficient cell lines[3]
Phenanthridinone DerivativesPARP-1~10-fold more potent than PJ34-[4]

Note: The data presented are for structurally related naphthyridinone derivatives and serve as a proxy for the potential activity of compounds derived from 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Experimental Protocols: A Blueprint for Discovery

The development of novel therapeutics from the 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one core follows a structured workflow, from initial synthesis to comprehensive biological characterization.

General Synthetic Pathway for Naphthyridinone Derivatives

The synthesis of biologically active derivatives typically involves a Suzuki or similar cross-coupling reaction at the bromine position of the 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one core. This is followed by further modifications to introduce various functional groups that can interact with the target protein.

G A 6-Bromo-3,4-dihydro-1H- naphthyridin-2-one B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Boronic acid/ester, Pd catalyst, base C Aryl/Heteroaryl Substituted Naphthyridinone Intermediate B->C D Functional Group Interconversion/Derivatization C->D e.g., amide coupling, alkylation, etc. E Final Biologically Active Naphthyridinone Derivative D->E G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare PARP-1 Enzyme and Biotin-NAD+ C Incubate PARP-1 with Compound A->C B Serially Dilute Test Compounds B->C D Add Activated DNA and Biotin-NAD+ C->D E Stop Reaction and Quantify Biotin-PAR D->E F Calculate IC50 Values E->F G cluster_dna_damage DNA Damage cluster_outcome Cellular Outcome dna_damage Single-Strand Break parp PARP (Base Excision Repair) dna_damage->parp activates brca BRCA1/2 (Homologous Recombination) dna_damage->brca activates (in normal cells) cell_survival Cell Survival parp->cell_survival promotes repair cell_death Apoptosis (Cell Death) brca->cell_survival promotes repair brca->cell_death   BRCA deficiency + PARP inhibition inhibitor Naphthyridinone-based PARP Inhibitor inhibitor->parp inhibits

References

6-Bromo-3,4-dihydro-1H-naphthyridin-2-one: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising PARP Inhibitor Scaffold

Introduction

6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry as a key intermediate in the synthesis of bioactive molecules.[1] Its structural features, particularly the naphthyridinone core, are characteristic of compounds designed to target enzymes involved in DNA repair, most notably Poly(ADP-ribose) polymerase (PARP). This technical guide provides a comprehensive review of the available literature on 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one, focusing on its synthesis, potential as a PARP inhibitor, and the broader context of its biological activity. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel cancer therapeutics.

Synthesis and Manufacturing

The synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is a multi-step process, often starting from precursors like 2-aminopyridine. A common synthetic route involves the hydrolysis of a carboxylate precursor.

A representative, high-level synthesis protocol is as follows:

A solution of sodium hydroxide is added to a suspension of 6-bromo-2-oxo-1,2,3,4-tetrahydro-1H-1,8-naphthyridine-3-methylcarboxylate in methanol at room temperature. The mixture is then refluxed for several hours. After cooling, hydrochloric acid is added, and the mixture is refluxed overnight. The methanol is subsequently removed, and the resulting residue is filtered to yield 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one.[1] A reported yield for this process is 64%.[1]

Further reactions can be carried out on this core structure. For instance, methylation at the N1 position can be achieved by treating the compound with sodium hydride and methyl iodide in DMF.[1]

Biological Activity and Therapeutic Potential

Naphthyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The 1,8-naphthyridine scaffold, in particular, is a recognized pharmacophore in the development of various therapeutic agents.[4]

PARP Inhibition

The primary interest in 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one stems from its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[6]

Signaling Pathways and Experimental Workflows

The signaling pathway central to the action of PARP inhibitors involves the DNA damage response (DDR). When a single-strand DNA break occurs, PARP1 is recruited to the site and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this catalytic activity, preventing the recruitment of the repair machinery and leading to the persistence of single-strand breaks. During DNA replication, these persistent single-strand breaks are converted into more lethal double-strand breaks. In cancer cells with a compromised homologous recombination repair (HRR) pathway (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[5]

An important aspect of the mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity but also traps the PARP enzyme on the DNA. These trapped PARP-DNA complexes can be more cytotoxic than the unrepaired single-strand breaks alone.[8]

The following diagram illustrates the general workflow for evaluating a compound's potential as a PARP inhibitor.

G General Workflow for PARP Inhibitor Evaluation cluster_0 In Vitro Assays cluster_1 Cellular and In Vivo Studies A Compound Synthesis (e.g., 6-Bromo-3,4-dihydro-1H- naphthyridin-2-one) B Biochemical PARP Activity Assay (IC50) A->B Test for direct enzyme inhibition C Cell-Based Assays (e.g., PARP Trapping) B->C Confirm cellular activity D Cytotoxicity Assays in Cancer Cell Lines (e.g., BRCA mutant) C->D Assess cancer cell killing E Western Blot for PARP Activity Markers D->E Validate mechanism of action F In Vivo Xenograft Models D->F Evaluate in vivo efficacy

Workflow for PARP Inhibitor Evaluation

Quantitative Data

As of the latest literature review, specific quantitative data such as IC50 or Ki values for 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one as a PARP inhibitor are not publicly available. The table below is provided as a template for when such data becomes available and for comparison with established PARP inhibitors.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one PARP1/2TBDTBDTBDTBD
OlaparibPARP1/2Enzymatic1-5<5[6][9]
RucaparibPARP1/2/3Enzymatic1.8<5[6][9]
NiraparibPARP1/2Enzymatic3.8/2.1<5[6][9]
TalazoparibPARP1/2Enzymatic0.57<1[5][6]

TBD: To be determined

Experimental Protocols

General PARP1 Chemiluminescent Assay Protocol

This protocol is a generalized procedure for determining the in vitro enzymatic activity of PARP1 and can be adapted to evaluate the inhibitory potential of compounds like 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one.

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Test compound (e.g., 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one) dissolved in DMSO

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in 1x PARP Assay Buffer. The final DMSO concentration should be kept below 1%.

  • To each well of the histone-coated plate, add the diluted test compound or vehicle (for positive and negative controls).

  • Prepare a master mix containing 1x PARP Assay Buffer, activated DNA, and biotinylated NAD+.

  • Add the master mix to all wells.

  • Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the negative control wells.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate multiple times with a wash buffer (e.g., PBST).

  • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate again to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent HRP substrate to each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

The following diagram illustrates the PARP1 signaling pathway in the context of DNA repair and the mechanism of action of PARP inhibitors.

G PARP1 Signaling in DNA Repair and Inhibition cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitor A Single-Strand DNA Break B PARP1 Recruitment and Activation A->B C PARylation of PARP1 and Histones B->C G Inhibition of PARP1 Catalytic Activity B->G D Recruitment of DNA Repair Proteins C->D E Successful DNA Repair D->E F PARP Inhibitor (e.g., 6-Bromo-3,4-dihydro-1H- naphthyridin-2-one) F->G H No PARylation G->H I Failure to Recruit Repair Proteins H->I J Persistent Single-Strand Break I->J K Collapse of Replication Fork -> Double-Strand Break J->K L Cell Death in HR-Deficient Cancer Cells K->L

PARP1 Signaling and Inhibition

Conclusion

6-Bromo-3,4-dihydro-1H-naphthyridin-2-one represents a valuable chemical scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its structural characteristics strongly suggest its potential as a PARP inhibitor. While detailed biological data for this specific compound is currently limited in the public domain, the established importance of the naphthyridinone core in targeting PARP provides a strong rationale for its further investigation. Future research should focus on the detailed synthesis and purification of this compound, followed by a comprehensive biological evaluation, including quantitative PARP inhibition assays and cell-based studies in relevant cancer models. Such studies will be crucial in determining the therapeutic potential of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one and its derivatives as next-generation cancer therapies.

References

An In-Depth Technical Guide to CAS Number 129686-16-4: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 129686-16-4, chemically identified as 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one, is a heterocyclic compound that has emerged as a critical building block in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its structural features make it a valuable precursor for the synthesis of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs) that modulate the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the properties, synthesis, and biological applications of this compound, with a focus on its role in the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).

Core Properties of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one

A summary of the key physical and chemical properties of CAS number 129686-16-4 is presented below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
Molecular Formula C₈H₇BrN₂O[3]
Molecular Weight 227.06 g/mol [3]
Appearance Off-white to yellow solid[4]
Melting Point 265-267 °C
Boiling Point 300.9 ± 52.0 °C (Predicted)[4]
Density 1.83 ± 0.1 g/cm³ (Predicted)[4]
Storage Conditions -20°C Freezer, Under Inert Atmosphere[4]

Experimental Protocols

Synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one

A representative synthetic protocol for the preparation of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is detailed below. This multi-step synthesis involves the hydrolysis of a methyl carboxylate precursor.

Step 1: Hydrolysis of methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

  • To a suspension of methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate (16.6 g, 58.24 mmol) in methanol (620 mL) at room temperature, add a solution of sodium hydroxide (1N, 248 mL).[4]

  • Heat the reaction mixture to reflux and maintain for 4 hours.[4]

  • Cool the mixture to room temperature.

  • The methanol is then removed under reduced pressure.

  • The resulting residue is filtered, and the precipitate is washed with water.

  • Dry the solid product under high vacuum to yield 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one as a white solid (7.7 g, 58% yield).[4]

Cereblon (CRBN) Binding Assay using Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This protocol outlines a competitive binding assay to evaluate the interaction of compounds with the Cereblon (CRBN) E3 ligase, a common application for derivatives of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one.

Materials:

  • GST-tagged human Cereblon (CRBN) protein

  • Thalidomide-Red (or other suitable fluorescently labeled CRBN ligand)

  • Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

  • Test compounds (derived from CAS 129686-16-4)

  • Assay buffer

  • 96- or 384-well low volume white plates

Procedure:

  • Prepare serial dilutions of the test compounds and a reference compound (e.g., thalidomide) in the assay buffer.

  • Dispense the diluted compounds or standards directly into the wells of the assay plate (final volume 20 µL).[2]

  • Add the GST-tagged human Cereblon protein to each well.[2]

  • Prepare a detection mixture containing the anti-GST Europium cryptate-labeled antibody and the Thalidomide-Red. These reagents can be pre-mixed.[2]

  • Dispense the HTRF detection mixture into each well. No washing steps are required.[2]

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Read the plate on a TR-FRET compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the concentration of the test compound to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the fluorescent ligand binding.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

Derivatives of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one are frequently incorporated into PROTACs. These bifunctional molecules induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. The diagram below illustrates this signaling cascade.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (containing 129686-16-4 derivative) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex Binds POI Protein of Interest (Target Protein) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor E3_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN->E3_Complex Part of E3_Complex->Ternary_Complex Recruited to Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: PROTAC-mediated degradation of a target protein via Cereblon recruitment.

Experimental Workflow for PROTAC Evaluation

The development and validation of a PROTAC involve a systematic series of experiments to confirm its mechanism of action and efficacy. The following diagram outlines a typical experimental workflow.

PROTAC_Workflow cluster_workflow PROTAC Development and Validation Workflow Design_Synthesis 1. PROTAC Design & Synthesis (incorporating 129686-16-4 derivative) Binding_Assay 2. In Vitro Binding Assays (e.g., TR-FRET, SPR) Design_Synthesis->Binding_Assay Ternary_Complex_Formation 3. Ternary Complex Formation Assay Binding_Assay->Ternary_Complex_Formation Ubiquitination_Assay 4. In Vitro Ubiquitination Assay Ternary_Complex_Formation->Ubiquitination_Assay Cellular_Degradation 5. Cellular Degradation Assay (e.g., Western Blot, In-Cell ELISA) Ubiquitination_Assay->Cellular_Degradation Phenotypic_Assay 6. Cellular Phenotypic Assays (e.g., Viability, Apoptosis) Cellular_Degradation->Phenotypic_Assay In_Vivo_Studies 7. In Vivo Efficacy and PK/PD Studies Phenotypic_Assay->In_Vivo_Studies

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Conclusion

6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one (CAS 129686-16-4) is a pivotal molecular scaffold in modern drug discovery, particularly for the creation of chemical probes and therapeutic candidates that function through targeted protein degradation. Its utility as a precursor for Cereblon-binding moieties in PROTACs underscores its importance in academic and industrial research. The protocols and pathways detailed in this guide provide a foundational understanding for scientists and researchers working to harness the potential of this compound in developing next-generation therapeutics.

References

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the heterocyclic compound 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one. This compound is a valuable intermediate in pharmaceutical synthesis.[1][3] The elucidation process relies on a combination of chemical synthesis and spectroscopic analysis. While specific experimental spectra for this exact compound are not publicly available, this guide outlines the expected results based on established principles and data from closely related structures.

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is presented in Table 1.

PropertyValue
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
CAS Number 129686-16-4
Appearance Off-white to yellow solid
Melting Point 265-267 °C
Predicted Density 1.83 ± 0.1 g/cm³
Predicted Boiling Point 300.9 ± 52.0 °C
Predicted Flash Point 194.6 ± 27.9 °C

Synthesis Pathway and Experimental Protocol

The synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one can be achieved via the hydrolysis and subsequent decarboxylation of its precursor, methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate.[4]

Step 1: Hydrolysis of Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

  • Suspend methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate in a 10:1 mixture of methanol and water.

  • Add 2-3 equivalents of potassium hydroxide (KOH) to the suspension.

  • Heat the reaction mixture to 90 °C and stir for approximately 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

Step 2: Decarboxylation

  • Acidify the reaction mixture carefully with aqueous HCl to a pH of ~2. This will protonate the intermediate carboxylate.

  • Gently heat the acidified mixture to induce decarboxylation, which will be evidenced by the evolution of CO₂ gas.[5]

  • Continue heating until gas evolution ceases.

  • Cool the reaction mixture and neutralize with an aqueous solution of sodium hydroxide to a pH of ~6.

  • The product, 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one, will precipitate out of the solution.

  • Collect the solid product by suction filtration, wash with cold water, and dry under a vacuum.

The overall workflow for the synthesis and purification is illustrated in the diagram below.

Gcluster_synthesisSynthesiscluster_purificationPurificationAStart: Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylateBHydrolysis(KOH, MeOH/H₂O, 90°C)A->BCIntermediate:Potassium 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylateB->CDAcidification & Decarboxylation(HCl, Heat)C->DECrude ProductD->EFNeutralization & PrecipitationE->FGFiltrationF->GHWashing & DryingG->HIFinal Product:6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-oneH->I

Caption: Synthesis and Purification Workflow.

Spectroscopic Data for Structure Elucidation

The definitive structure of the synthesized compound is confirmed through various spectroscopic techniques.

Mass spectrometry confirms the molecular weight of the compound. For 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one, the presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected (M+H)⁺ ion will show two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 m/z units.[6]

Predicted Mass Spectrometry Data

Ionm/z (⁷⁹Br)m/z (⁸¹Br)Relative IntensityNotes
[M+H]⁺ 227.0229.0~1:1Molecular ion peak confirming the molecular weight.
[M-Br]⁺ 147.0147.0VariableLoss of the bromine radical.
[M-CO]⁺ 199.0201.0VariableLoss of a neutral carbon monoxide molecule.

¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H1 (N-H) ~10.5broad singlet-1H
H5 ~8.0doublet~2.51H
H7 ~7.8doublet~2.51H
H3 ~2.9triplet~7.02H
H4 ~2.5triplet~7.02H

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C2 (C=O) ~170
C8a ~150
C5 ~138
C4a ~135
C7 ~120
C6 ~115
C4 ~30
C3 ~25

The logical workflow for the complete structure elucidation process is depicted below.

Gcluster_resultsData AnalysisASynthesized CompoundBMass Spectrometry (MS)A->BC¹H NMR SpectroscopyA->CD¹³C NMR SpectroscopyA->DE2D NMR (COSY, HSQC)A->EFX-ray Crystallography(if single crystals available)A->FGMolecular Formula & Weight(from MS)B->GHProton Environment & Connectivity(from ¹H & COSY NMR)C->HICarbon Skeleton(from ¹³C & HSQC NMR)D->IE->HE->IJDefinitive 3D Structure(from X-ray)F->JKStructure Elucidation ConfirmedG->KH->KI->KJ->K

Caption: Overall Workflow for Structure Elucidation.

Potential Biological Activity

Derivatives of the 1,8-naphthyridine scaffold are known to exhibit a wide range of biological activities.[3] While the specific activity of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is not extensively documented, related bromo-substituted heterocyclic compounds have shown potential as antimicrobial agents.[7] The core structure is a key component in various pharmacologically active agents, including those with anticancer, anti-inflammatory, and antibacterial properties.[1][8][9] Further research and biological screening are necessary to determine the specific therapeutic potential of this compound.

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the presence of a bromine atom and the naphthyridinone core, make it a valuable intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and biological relevance of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one, with a focus on its role as a precursor in the development of targeted cancer therapies such as Poly (ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Characteristics

The physicochemical properties of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one are crucial for its handling, characterization, and application in synthetic chemistry. A summary of its key properties is presented in the tables below. It is important to note that while some data are from experimental measurements, others are predicted values based on computational models.

Table 1: General and Physical Properties

PropertyValueSource
Chemical Name 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one[3]
CAS Number 129686-16-4[3]
Molecular Formula C₈H₇BrN₂O[3]
Molecular Weight 227.06 g/mol [3]
Appearance Off-White to Yellow Solid[1]
Melting Point 265-267 °C[1][4]
Boiling Point (Predicted) 398.2 °C at 760 mmHg
Density (Predicted) 1.643 g/cm³

Table 2: Chromatographic and Spectroscopic Data

PropertyValueSource
Purity (HPLC) ≥ 98%[5]
XLogP3 (Predicted) 1[1]
Refractive Index (Predicted) 1.606

Table 3: Solubility and pKa

PropertyValueSource
Solubility Soluble in DMSO[6]
pKa (Predicted) 2.69 ± 0.20[6]

Table 4: Storage and Safety Information

PropertyValueSource
Storage Conditions Inert atmosphere, Room Temperature or -20°C Freezer[1][7]
Hazard Statements H302 (Harmful if swallowed)[1]

Experimental Protocols

The synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is a critical process for its utilization as a pharmaceutical intermediate. The following protocol is a representative method based on available literature.

Synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

This synthesis is typically achieved through the hydrolysis of a precursor ester.

Materials:

  • 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate precursor

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • A suspension of the 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate precursor is made in methanol at room temperature.[1]

  • An aqueous solution of sodium hydroxide is added to the suspension.[1]

  • The reaction mixture is heated to reflux and stirred for several hours to facilitate hydrolysis of the ester.[1]

  • After cooling to room temperature, the reaction is neutralized with a hydrochloric acid solution.[1]

  • The mixture is then refluxed overnight.[1]

  • The methanol is removed under reduced pressure.[1]

  • The resulting residue is filtered, and the precipitate is washed with water and dried under high vacuum to yield the crude product.[1]

  • For purification, the crude product can be dissolved in ethyl acetate and washed sequentially with water and brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • Further purification can be achieved by flash chromatography.[1]

Analytical Characterization

The identity and purity of the synthesized 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

G Synthesis Workflow of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one cluster_synthesis Synthesis cluster_purification Purification Start Start Precursor 6-bromo-2-oxo-1,2,3,4-tetrahydro- 1,8-naphthyridine-3-carboxylate Start->Precursor Starting Material Hydrolysis Hydrolysis with NaOH in MeOH Precursor->Hydrolysis Step 1 Neutralization Neutralization with HCl Hydrolysis->Neutralization Step 2 Reflux Overnight Reflux Neutralization->Reflux Step 3 Solvent_Removal Methanol Removal Reflux->Solvent_Removal Step 4 Filtration Filtration and Washing Solvent_Removal->Filtration Step 5 Crude_Product Crude_Product Filtration->Crude_Product Yields Dissolution Dissolve in Ethyl Acetate Crude_Product->Dissolution To Purification Washing Wash with Water and Brine Dissolution->Washing Step 1 Drying Dry over Na2SO4 Washing->Drying Step 2 Concentration Concentration in vacuo Drying->Concentration Step 3 Chromatography Flash Chromatography Concentration->Chromatography Step 4 Final_Product Pure Product Chromatography->Final_Product Yields

Caption: Synthesis and purification workflow for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Role as a Precursor in PARP Inhibitor Synthesis and Mechanism of Action

6-Bromo-3,4-dihydro-1H-naphthyridin-2-one serves as a key building block for the synthesis of potent PARP inhibitors, such as Talazoparib. PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs, which then result in double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs ultimately leads to cell death, a concept known as synthetic lethality.

The diagram below illustrates the PARP-mediated DNA repair pathway and the mechanism of action of PARP inhibitors.

G PARP-Mediated DNA Repair and Inhibition cluster_pathway DNA Damage and Repair cluster_inhibition PARP Inhibition in BRCA-deficient Cancer Cells cluster_precursor Synthesis of PARP Inhibitor DNA_Damage DNA Single-Strand Break (SSB) PARP_Activation PARP Activation DNA_Damage->PARP_Activation SSB_Accumulation Accumulation of SSBs PARylation PARP catalyzes PARylation (recruitment of repair proteins) PARP_Activation->PARylation Inhibition Inhibition of PARP PARP_Activation->Inhibition Blocked by DNA_Repair SSB Repair PARylation->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., Talazoparib) PARP_Inhibitor->Inhibition DSB_Formation Formation of Double-Strand Breaks (DSBs) during replication SSB_Accumulation->DSB_Formation Cell_Death Cell Death (Apoptosis) DSB_Formation->Cell_Death Topic_Compound 6-Bromo-3,4-dihydro-1H- naphthyridin-2-one Synthesis_Steps Multi-step Synthesis Topic_Compound->Synthesis_Steps Synthesis_Steps->PARP_Inhibitor

References

Methodological & Application

Application Notes and Protocols for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in Medicinal Chemistry

Application Notes and Protocols for 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic core serves as a valuable scaffold for the synthesis of a variety of biologically active molecules. This compound is particularly recognized as a key intermediate in the development of potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in the DNA damage response (DDR) pathway.[1] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for the treatment of various cancers, especially those with deficiencies in homologous recombination repair, such as BRCA1/2 mutated tumors.

These application notes provide a comprehensive overview of the use of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one in the synthesis of PARP-1 inhibitors, including detailed experimental protocols and quantitative biological data.

Data Presentation: PARP-1 Inhibitory Activity of Naphthyridinone Derivatives

The following table summarizes the in vitro PARP-1 inhibitory activity of representative naphthyridinone derivatives, illustrating the potential of this scaffold in developing potent enzyme inhibitors.

Compound IDStructurePARP-1 IC₅₀ (nM)Reference
Olaparib 34[3]
Compound 8a Pyridopyridazinone derivative36[3]
Compound 8m 3-ethyl-1,5-naphthyridin-2(1H)-one derivative0.49[4]
Compound 49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-8-carboxamide82[6]

Experimental Protocols

Synthesis of 6-Aryl-3,4-dihydro-1H-[1][2]naphthyridin-2-one Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties at the 6-position of the naphthyridinone core.

Reaction Scheme:

Materials:

  • 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one

  • Arylboronic acid (e.g., 4-hydroxyphenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask, add 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3,4-dihydro-1H-[1][2]naphthyridin-2-one derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PARP-1 Enzyme Inhibition Assay (ELISA-based)

This protocol outlines a common method to determine the in vitro inhibitory activity of synthesized compounds against the PARP-1 enzyme.[7][8][9][10]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD⁺

  • Activated DNA

  • Assay buffer

  • Wash buffer

  • Streptavidin-HRP conjugate

  • TMB or other suitable chromogenic substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Olaparib)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To each well of the histone-coated 96-well plate, add the following in order:

    • Assay buffer

    • Activated DNA

    • Test compound or vehicle control (DMSO)

    • Recombinant PARP-1 enzyme

  • Initiate Reaction: Add biotinylated NAD⁺ to each well to start the PARylation reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Aspirate the contents of the wells and wash three times with wash buffer.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Aspirate and wash the wells five times with wash buffer.

  • Substrate Addition: Add the chromogenic substrate to each well and incubate in the dark for 10-20 minutes at 37°C.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based PARP Inhibition Assay (Western Blot)

This protocol describes a method to assess the ability of a compound to inhibit PARP-1 activity within a cellular context by measuring the levels of poly(ADP-ribosyl)ation (PAR).

Materials:

  • Cancer cell line (e.g., BRCA-mutant ovarian or breast cancer cell line)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • DNA damaging agent (e.g., H₂O₂)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PAR (pan-ADP-ribose)

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for 1-4 hours.

  • Induction of DNA Damage (Optional): To enhance the PAR signal, treat the cells with a DNA damaging agent (e.g., H₂O₂) for a short period before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for PAR and the loading control. A decrease in the PAR signal in compound-treated cells compared to the control indicates PARP inhibition.

Mandatory Visualizations

PARP1_Signaling_PathwayDNA_DamageDNA Single-Strand BreakPARP1PARP1DNA_Damage->PARP1 recruitsPARPoly(ADP-ribose) (PAR)PARP1->PAR synthesizesNADNAD+NAD->PARP1 substrateRepair_ProteinsDNA Repair Proteins(e.g., XRCC1, Ligase III)PAR->Repair_Proteins recruitsDNA_RepairDNA RepairRepair_Proteins->DNA_RepairInhibitor6-Aryl-[1,8]naphthyridin-2-one(PARP Inhibitor)Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA damage response and its inhibition.

Experimental_Workflow_SynthesisStart6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-oneReactionSuzuki-MiyauraCross-CouplingStart->ReactionReagentsArylboronic Acid,Pd Catalyst, BaseReagents->ReactionWorkupAqueous Workup& ExtractionReaction->WorkupPurificationColumnChromatographyWorkup->PurificationProduct6-Aryl-3,4-dihydro-1H-[1,8]naphthyridin-2-onePurification->Product

Caption: Workflow for the synthesis of 6-aryl-naphthyridinone derivatives.

Logical_Relationship_SARScaffold[1,8]NaphthyridinoneCorePotencyPARP-1Inhibitory PotencyScaffold->Potency provides scaffold forbindingAryl_GroupAryl/HeteroarylSubstituent at C6Aryl_Group->Potency modulatesPropertiesPhysicochemicalProperties(Solubility, etc.)Aryl_Group->Properties influencesProperties->Potency can affect

Caption: Structure-Activity Relationship (SAR) logic for naphthyridinone PARP-1 inhibitors.

Application Notes and Protocols: 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are generalized for the characterization of a potential PARP1 inhibitor. The compound 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is a known chemical entity, but extensive public data on its specific PARP inhibitory activity is limited. Therefore, the quantitative data presented herein is illustrative and intended to serve as a template for experimental design and data presentation.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs).[1] Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors.[1]

Inhibition of PARP1 is a clinically validated strategy in oncology.[2] In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, PARP inhibition leads to a phenomenon known as synthetic lethality.[3][4] In these homologous recombination-deficient (HRD) cells, the accumulation of unrepaired SSBs during DNA replication results in the formation of toxic double-strand breaks (DSBs), leading to selective cancer cell death.[5]

The naphthyridinone scaffold has been identified as a promising core structure for the development of potent PARP1 inhibitors.[6] 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is a naphthyridinone-containing compound that warrants investigation for its potential as a PARP1 inhibitor. These notes provide a comprehensive guide to the preclinical evaluation of this compound.

Data Presentation (Illustrative)

The following tables summarize hypothetical data for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one, herein referred to as "Compound X," to illustrate expected outcomes from key experiments.

Table 1: In Vitro PARP1 Enzymatic Inhibition

CompoundPARP1 IC50 (nM)
Compound X 15.2
Olaparib5.1
Veliparib2.9

IC50 values represent the concentration of the inhibitor required to reduce PARP1 enzymatic activity by 50% in a biochemical assay.

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineCancer TypeBRCA StatusCompound X IC50 (µM)Olaparib IC50 (µM)
MDA-MB-436 Breast CancerBRCA1 mutant0.05 ~0.01[7]
Capan-1 Pancreatic CancerBRCA2 mutant0.08 ~0.01[7]
MCF-7 Breast CancerBRCA WT>10 >10[7]

IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50% after 72 hours of treatment.

Table 3: Cellular Thermal Shift Assay (CETSA) Data

Treatment (10 µM)Thermal Shift (ΔTagg) in MDA-MB-436 cells
Compound X +2.5 °C
Olaparib+2.1 °C[8]
Vehicle (DMSO)0 °C

ΔTagg represents the change in the aggregation temperature of PARP1 upon compound binding, indicating target engagement.

Experimental Protocols

In Vitro PARP1 Chemiluminescent Assay

This protocol describes a method to determine the in vitro potency of an inhibitor against purified PARP1 enzyme.[1]

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, which are pre-coated on a 96-well plate. The amount of incorporated biotin is detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.[1][9]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • PBST (PBS with 0.05% Tween-20)

  • Blocking Buffer

  • Compound X and control inhibitors (e.g., Olaparib) dissolved in DMSO

Procedure:

  • Plate Preparation: Add 100 µL of Blocking Buffer to each well of the histone-coated plate and incubate for 90 minutes at room temperature. Wash the plate three times with 200 µL/well of PBST.[10]

  • Inhibitor Preparation: Prepare serial dilutions of Compound X and control inhibitors in 1x PARP Assay Buffer. The final DMSO concentration should not exceed 1%.[10]

  • Reaction Setup:

    • Prepare a Master Mix containing 1x PARP Assay Buffer, Activated DNA, and Biotinylated NAD+.

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.[1]

    • Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.[1]

    • Add 10 µL of diluted PARP1 enzyme (e.g., to a final concentration of 0.33 ng/µL) to all wells except the "Blank" wells. To the "Blank" wells, add 10 µL of 1x PARP Assay Buffer.[10]

  • Incubation: Incubate the plate at room temperature for 1 hour.[1]

  • Detection:

    • Wash the plate five times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[1]

    • Wash the plate five times with PBST.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Subtract the signal from the "Blank" wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular PARP Inhibition (Western Blot)

This protocol assesses the ability of an inhibitor to block PARP1 activity within cells by measuring the levels of poly(ADP-ribose) (PAR).[11][12]

Materials:

  • Cancer cell lines (e.g., MDA-MB-436)

  • Complete cell culture medium

  • Compound X

  • Hydrogen Peroxide (H₂O₂) (for inducing DNA damage)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-PAR (10H), anti-PARP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight.

  • Pre-treat cells with various concentrations of Compound X for 1 hour.

  • Induce DNA damage by treating cells with H₂O₂ (e.g., 2 mM) for 5-10 minutes.[12]

  • Cell Lysis: Immediately wash cells twice with ice-cold PBS and lyse them with ice-cold RIPA buffer.[11]

  • Incubate lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[12]

  • Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[12]

    • Block the membrane for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibody (e.g., anti-PAR, 1:200) overnight at 4°C.[14]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis: Capture the signal using an imaging system. A decrease in the PAR signal in Compound X-treated cells compared to the H₂O₂-only control indicates cellular PARP inhibition. Quantify band intensities and normalize to the loading control.

Cellular Thermal Shift Assay (CETSA)

This protocol determines if Compound X directly binds to and stabilizes PARP1 in a cellular environment.[15][16]

Principle: Ligand binding increases the thermal stability of a target protein. By heating cell lysates treated with a compound to various temperatures, the amount of soluble (non-denatured) target protein can be quantified to measure this stabilization.[15]

Materials:

  • Cell line of interest (e.g., MDA-MB-436)

  • Compound X (e.g., 10 µM) and vehicle (DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for Western blotting (as described in 3.2)

  • Primary antibody: anti-PARP1

Procedure:

  • Cell Treatment: Harvest cells and resuspend them in fresh medium. Treat one aliquot with Compound X and another with vehicle for 1 hour at 37°C.[16]

  • Heat Treatment: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13] Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[13]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[16]

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine protein concentration using a BCA assay and normalize all samples.[16]

    • Analyze the samples by Western blot using an anti-PARP1 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble PARP1 (relative to the unheated control) against the temperature to generate a melt curve. A rightward shift of the curve for the Compound X-treated sample compared to the vehicle control indicates target stabilization.[16]

Visualizations

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruitment & Activation PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Catalyzes NAD NAD+ NAD->PARP1 Substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1) PAR->Repair_Complex Recruits SSBR Single-Strand Break Repair Repair_Complex->SSBR Mediates Inhibitor 6-Bromo-3,4-dihydro-1H- naphthyridin-2-one Inhibitor->PARP1 Inhibits (Competes with NAD+)

Caption: PARP1 signaling in DNA single-strand break repair and its inhibition.

PARP1_Assay_Workflow start Start plate_prep 1. Coat & Block 96-well Plate with Histones start->plate_prep inhibitor_prep 2. Prepare Serial Dilutions of Inhibitor plate_prep->inhibitor_prep reaction_setup 3. Add Master Mix (PARP1, Biotin-NAD+) & Inhibitor to Plate inhibitor_prep->reaction_setup incubation 4. Incubate for 1 hour at Room Temperature reaction_setup->incubation detection 5. Add Streptavidin-HRP, then Chemiluminescent Substrate incubation->detection read 6. Measure Luminescence detection->read analysis 7. Calculate IC50 Value read->analysis end End analysis->end

Caption: Experimental workflow for the in vitro PARP1 chemiluminescent assay.

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer BRCA-Mutant Cancer Cell cluster_treatment BRCA-Mutant Cell + PARP Inhibitor SSB_N Single-Strand Break PARP1_N Functional PARP1 SSB_N->PARP1_N Repaired Viability_N Cell Viability PARP1_N->Viability_N HR_N Functional HR Repair (BRCA1/2) HR_N->Viability_N DSB_N Double-Strand Break DSB_N->HR_N Repaired SSB_C Single-Strand Break PARP1_C Functional PARP1 SSB_C->PARP1_C Repaired DSB_C Replication Fork Collapse -> Double-Strand Break SSB_C->DSB_C If unrepaired Viability_C Cell Viability PARP1_C->Viability_C HR_C Defective HR Repair (BRCA1/2 Mutant) DSB_C->HR_C Repair Fails SSB_T Single-Strand Break PARP1_T Inhibited PARP1 SSB_T->PARP1_T Repair Blocked DSB_T Replication Fork Collapse -> Double-Strand Break SSB_T->DSB_T Accumulation PARP1_T->DSB_T HR_T Defective HR Repair (BRCA1/2 Mutant) Apoptosis Cell Death (Synthetic Lethality) HR_T->Apoptosis DSB_T->HR_T Repair Fails Inhibitor Compound X Inhibitor->PARP1_T

References

Application Notes and Protocols for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridinone class of molecules. While direct therapeutic applications of this compound in neurological disorders have not been extensively documented in publicly available research, it is recognized as a valuable and versatile intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structural features, including a bromine atom amenable to various coupling reactions and a lactam ring, make it an attractive starting point for the development of novel molecules targeting the central nervous system (CNS).

These notes provide an overview of the potential applications of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one as a scaffold in medicinal chemistry for the discovery of drugs for neurological disorders, with a focus on its synthetic utility and the biological pathways that its derivatives could potentially target.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is presented in Table 1. This data is essential for its use in chemical synthesis and for the characterization of its derivatives.

PropertyValueReference
CAS Number 129686-16-4[2]
Molecular Formula C₈H₇BrN₂O[2]
Molecular Weight 227.06 g/mol [2]
Appearance Off-White to Yellow SolidGeneric MSDS
Solubility Soluble in DMF and DMSOGeneric MSDS
Storage Store at 4°CGeneric MSDS

Synthetic Applications in Neurological Drug Discovery

The primary application of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in the context of neurological disorder research is as a foundational scaffold for the synthesis of more elaborate molecules. The bromine atom at the 6-position is particularly useful for introducing a wide range of substituents via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Below is a generalized experimental workflow for the elaboration of this scaffold.

G cluster_0 Scaffold Elaboration cluster_1 Further Functionalization cluster_2 Screening and Evaluation A 6-Bromo-3,4-dihydro-1H- naphthyridin-2-one B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B D 6-Substituted-3,4-dihydro-1H- naphthyridin-2-one Derivative B->D C Aryl/Heteroaryl Boronic Acid/Ester or Amine C->B E N-Alkylation/Arylation D->E F Modification of Lactam Ring D->F G Final Compound Library E->G F->G H In Vitro Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) G->H I Lead Compound Identification H->I

Caption: Synthetic workflow for the elaboration of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position of the naphthyridinone core.

Materials:

  • 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one (1 equivalent).

  • Add the aryl/heteroaryl boronic acid/ester (1.1-1.5 equivalents).

  • Add the base (2-3 equivalents).

  • The flask is sealed with a septum and purged with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) under a stream of inert gas.

  • Add the degassed solvent via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted derivative.

Potential Biological Targets and Signaling Pathways

While the direct biological activity of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is not established, its derivatives can be designed to interact with various biological targets implicated in neurological disorders. One such target class is the Poly (ADP-ribose) polymerase (PARP) family of enzymes. Overactivation of PARP-1 is implicated in the pathogenesis of several neurodegenerative diseases.

The following diagram illustrates the role of PARP-1 in DNA damage repair, a pathway that could be modulated by inhibitors derived from the naphthyridinone scaffold.

G cluster_pathway PARP-1 Signaling in DNA Repair cluster_inhibition Therapeutic Intervention DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesis using NAD NAD+ NAD->PARP1 Repair_proteins Recruitment of DNA Repair Proteins PAR->Repair_proteins Signal for DNA_repair DNA Repair Repair_proteins->DNA_repair PARP_inhibitor PARP Inhibitor (e.g., Naphthyridinone derivative) PARP_inhibitor->PARP1 Inhibition

Caption: Role of PARP-1 in DNA repair and potential inhibition by derived compounds.

Quantitative Data from Derivative Compounds

As of the date of these notes, no specific quantitative data (e.g., IC₅₀, Kᵢ) for derivatives of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one acting on neurological targets is readily available in peer-reviewed literature. Researchers utilizing this scaffold would need to perform their own in vitro and in vivo studies to determine the biological activity of their novel compounds. A general screening cascade for such novel compounds is proposed below.

Assay TypePurposeExample Endpoint
Primary In Vitro Assay Initial screening for activity at the target of interest.IC₅₀ in an enzyme inhibition assay; Kᵢ in a receptor binding assay.
Cell-Based Assay Evaluation of compound activity in a cellular context.EC₅₀ for a functional response (e.g., reduction of oxidative stress).
ADME-Tox Profiling Assessment of drug-like properties.Permeability (e.g., PAMPA, Caco-2), metabolic stability, cytotoxicity.
In Vivo Animal Model Evaluation of efficacy in a disease model.Improvement in behavioral scores, reduction in neuropathology.

Conclusion

6-Bromo-3,4-dihydro-1H-naphthyridin-2-one represents a promising starting point for the discovery of novel therapeutics for neurological disorders. Its utility lies in its capacity as a versatile chemical intermediate, allowing for the synthesis of diverse libraries of compounds for biological screening. While direct evidence of its own neuroactivity is lacking, its role as a building block in medicinal chemistry is of significant interest to researchers in the field of CNS drug development. Future research, particularly in the form of published studies and patents detailing the synthesis and biological evaluation of its derivatives, will be crucial in fully elucidating the potential of this chemical scaffold.

References

Application Notes and Protocols for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridinone class of molecules. While specific data on the direct application of this compound in commercial agrochemical formulations is limited in publicly available literature, the broader class of naphthyridinone derivatives and related bromo-substituted heterocyclic compounds has demonstrated significant biological activity relevant to agriculture. Research indicates that the introduction of a bromine atom to heterocyclic scaffolds can enhance antimicrobial properties. For instance, bromination of naphthyridine structures has been shown to improve antibacterial activity. This document provides a potential application framework and suggested protocols for evaluating 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one as a candidate for agrochemical use, particularly focusing on its potential as a fungicide or bactericide.

The protocols and data presented herein are illustrative and based on the activities of structurally related compounds. Researchers are encouraged to adapt these methodologies for the specific formulation and target pathogens.

Potential Applications in Agrochemicals

Based on the known bioactivity of similar chemical structures, 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is a candidate for development as a:

  • Fungicide: For the control of pathogenic fungi on crops. The bromo- and naphthyridinone moieties are present in various antifungal compounds.

  • Bactericide: For the management of bacterial diseases in plants. The enhancement of antibacterial activity through bromination of the naphthyridine scaffold has been noted.

  • Formulation Adjuvant: To potentially enhance the efficacy of existing crop protection agents.

Data Presentation: Hypothetical Efficacy Data

The following tables represent hypothetical data for the evaluation of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one's efficacy as an agrochemical active ingredient.

Table 1: In Vitro Fungicidal Activity of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

Fungal PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Botrytis cinerea (Gray Mold)3264
Fusarium oxysporum (Fusarium Wilt)64128
Alternaria solani (Early Blight)3264
Phytophthora infestans (Late Blight)128256

Table 2: In Vitro Bactericidal Activity of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

Bacterial PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Xanthomonas campestris (Black Rot)1632
Pseudomonas syringae (Bacterial Blight)3264
Erwinia amylovora (Fire Blight)64128
Clavibacter michiganensis (Bacterial Canker)1632

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Fungal Pathogens

Objective: To determine the lowest concentration of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one that inhibits the visible growth of a fungal pathogen.

Materials:

  • 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

  • Fungal pathogen cultures

  • Potato Dextrose Broth (PDB)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in PDB to achieve a range of concentrations (e.g., 0.5 to 512 µg/mL).

  • Prepare a fungal spore suspension or mycelial fragment suspension in PDB.

  • Inoculate each well with the fungal suspension.

  • Include a positive control (fungal suspension in PDB with DMSO, without the test compound) and a negative control (PDB only).

  • Incubate the plates at an appropriate temperature and duration for the specific fungus (e.g., 25°C for 48-72 hours).

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)

Objective: To determine the lowest concentration of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one that results in fungal or bacterial death.

Materials:

  • Results from MIC assay

  • Potato Dextrose Agar (PDA) plates (for fungi) or Nutrient Agar (NA) plates (for bacteria)

  • Sterile spreaders

Procedure:

  • From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Spread the aliquot onto a fresh PDA or NA plate.

  • Incubate the plates under conditions suitable for the growth of the pathogen.

  • The MFC or MBC is the lowest concentration from the MIC assay that results in no colony formation on the agar plate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_confirmation MFC/MBC Confirmation stock Stock Solution (Compound in DMSO) dilution Serial Dilution in 96-Well Plate stock->dilution pathogen Pathogen Culture (Fungal or Bacterial) inoculation Inoculation with Pathogen pathogen->inoculation dilution->inoculation incubation_mic Incubation inoculation->incubation_mic readout_mic MIC Determination (Visual/OD) incubation_mic->readout_mic plating Plating on Agar from Clear Wells readout_mic->plating incubation_mfc Incubation plating->incubation_mfc readout_mfc MFC/MBC Determination (Colony Growth) incubation_mfc->readout_mfc signaling_pathway compound 6-Bromo-3,4-dihydro-1H- naphthyridin-2-one membrane Fungal/Bacterial Cell Membrane compound->membrane Penetration target Potential Target Enzyme/Protein (e.g., DNA Gyrase, Cytochrome P450) membrane->target inhibition Inhibition/Disruption target->inhibition process Essential Cellular Process (e.g., DNA Replication, Respiration) process->inhibition death Cell Death inhibition->death

Application Notes and Protocols for Assay Development Using 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

Application Notes and Protocols for Assay Development Using 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1] Its structural features, including the naphthyridinone core, make it an attractive starting point for the synthesis of bioactive molecules targeting a range of biological pathways.[1] This compound and its derivatives have been explored for their potential in developing therapeutic agents for neurological disorders and cancer.[1] The naphthyridinone moiety is a key pharmacophore in a class of enzymes known as Poly(ADP-ribose) polymerases (PARPs), which are critical for DNA repair and have emerged as significant targets in oncology.

This document provides detailed application notes and protocols for utilizing 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one in the development of assays for screening and characterizing inhibitors of PARP1, a key enzyme in the DNA damage response (DDR) pathway.

Mechanism of Action: Targeting the PARP1 Signaling Pathway

Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a crucial role in DNA single-strand break repair.[3] Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, such as histones.[3] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[3] Inhibition of PARP1 has been shown to be a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

The 1,6-naphthyridin-2(1H)-one scaffold, present in our compound of interest, is a known structural motif in several potent PARP inhibitors. These inhibitors typically act by competing with the nicotinamide adenine dinucleotide (NAD+), the substrate for PARP1, at the enzyme's catalytic domain. By blocking the synthesis of PAR chains, PARP inhibitors prevent the recruitment of DNA repair machinery, leading to an accumulation of DNA damage and ultimately cell death in cancer cells.

PARP1_Signaling_Pathwaycluster_nucleusCell Nucleuscluster_inhibitorInhibitionDNA_DamageDNA Single-StrandBreakPARP1PARP1DNA_Damage->PARP1 recruitsPARPoly(ADP-ribose)(PAR)PARP1->PAR synthesizesNADNAD+NAD->PARP1 substrateRepair_ComplexDNA RepairProtein ComplexPAR->Repair_Complex recruitsDNA_RepairDNA RepairRepair_Complex->DNA_Repair mediatesInhibitor6-Bromo-3,4-dihydro-1H-naphthyridin-2-one(Potential Inhibitor)Inhibitor->PARP1 inhibits

PARP1 signaling pathway and point of inhibition.

Application: In Vitro PARP1 Inhibition Assay

This section details a chemiluminescent assay to determine the inhibitory activity of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one against PARP1. The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.

Assay Principle

Histones are pre-coated onto a 96-well plate. The enzymatic reaction is initiated by the addition of PARP1, activated DNA (to stimulate the enzyme), and biotinylated NAD+. If the test compound is an inhibitor, it will reduce the amount of biotinylated NAD+ incorporated into the histones. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotin. The addition of a chemiluminescent HRP substrate generates a signal that is proportional to the PARP1 activity.

Experimental_Workflowcluster_prepPlate Preparationcluster_reactionEnzymatic Reactioncluster_detectionDetectionACoat 96-well platewith HistonesBWash and BlockA->BCAdd Test Compound(6-Bromo-3,4-dihydro-1H-naphthyridin-2-one)B->CDAdd PARP1 Enzyme,Activated DNA, andBiotinylated NAD+C->DEIncubate at RTD->EFAdd Streptavidin-HRPE->FGIncubate and WashF->GHAdd ChemiluminescentSubstrateG->HIMeasure LuminescenceH->I

Workflow for the in vitro PARP1 chemiluminescent assay.

Experimental Protocols

Materials and Reagents
  • 96-well white microplate: For chemiluminescent detection.

  • Recombinant Human PARP1 Enzyme: (e.g., BPS Bioscience, #80501).

  • Histone Mixture: (e.g., BPS Bioscience, #52029).

  • Activated DNA: (e.g., BPS Bioscience, #80605).

  • Biotinylated NAD+ (PARP Substrate Mixture): (e.g., BPS Bioscience, #78366).

  • 10x PARP Assay Buffer: (e.g., BPS Bioscience, #80602).

  • Blocking Buffer: (e.g., BPS Bioscience, #79743).

  • Streptavidin-HRP: (e.g., BPS Bioscience, #80611).

  • Chemiluminescent HRP Substrate: (e.g., Thermo Fisher Scientific, #34080).

  • 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one: (Test Compound).

  • Olaparib: (Positive Control Inhibitor).

  • DMSO: (Vehicle).

  • PBST Buffer: (1x PBS with 0.05% Tween-20).

  • Dithiothreitol (DTT):

  • Ultrapure Water:

Protocol

Day 1: Plate Coating

  • Dilute the 5x histone mixture to 1x with PBS.

  • Add 50 µL of the 1x histone mixture to each well of a 96-well plate.

  • Incubate the plate overnight at 4°C.

Day 2: Assay Performance

  • Plate Washing and Blocking:

    • Wash the plate three times with 200 µL of PBST buffer per well.

    • Tap the plate on a paper towel to remove excess liquid.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for at least 90 minutes at room temperature.[4]

    • Wash the plate three times with 200 µL of PBST buffer per well and tap dry.[5]

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one in 100% DMSO.

    • Prepare a 1 mM stock solution of Olaparib in 100% DMSO.

    • Perform serial dilutions of the test compound and Olaparib in 1x PARP Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Ribosylation Reaction:

    • Prepare a fresh 10 mM DTT solution in water.

    • Dilute the 10x PARP Assay Buffer to 1x with water and add DTT to a final concentration of 1 mM.

    • Dilute the PARP1 enzyme to 0.33 ng/µL in 1x PARP Assay Buffer with DTT. The final concentration in the well will be approximately 1 nM.[4]

    • Prepare a Master Mix containing:

      • 2.5 µL of 10x PARP Buffer

      • 2.5 µL of PARP Substrate Mixture (Biotinylated NAD+)

      • 5 µL of diluted Activated DNA

      • 12.5 µL of water

      • 2.5 µL of 10 mM fresh DTT

    • Set up the plate layout for "Blank" (no enzyme), "Positive Control" (enzyme, DMSO vehicle), and "Test Inhibitor" wells.

    • Add 5 µL of the appropriate inhibitor dilution or DMSO vehicle to the designated wells.

    • Add 25 µL of the Master Mix to all wells.

    • To initiate the reaction, add 20 µL of the diluted PARP1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of 1x PARP Assay Buffer with DTT to the "Blank" wells.

    • Incubate the plate at room temperature for 1 hour.[5]

  • Detection:

    • Dilute Streptavidin-HRP 1:500 in Blocking Buffer.

    • Add 50 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature.[5]

    • Wash the plate three times with 200 µL of PBST buffer per well.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Add 50 µL of the substrate to each well.

    • Immediately measure the chemiluminescence using a microplate reader.

Data Analysis
  • Subtract Background: Subtract the average chemiluminescence value of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 x [1 - (Signal of Test Inhibitor Well / Signal of Positive Control Well)]

  • Determine IC50: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table represents hypothetical data for the inhibition of PARP1 by 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one and the control inhibitor, Olaparib.

CompoundIC50 (nM)
6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one150
Olaparib (Positive Control)5

Note: The provided IC50 value for 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is hypothetical and should be experimentally determined.

Conclusion

The 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one scaffold represents a promising starting point for the development of novel PARP1 inhibitors. The detailed protocols provided herein offer a robust framework for screening and characterizing the inhibitory potential of this and related compounds. These assays are essential tools for advancing drug discovery efforts in oncology and other fields where PARP1 modulation is a therapeutic strategy. Further optimization and validation of these protocols may be necessary depending on the specific research objectives and available resources.

Application Notes and Protocols: 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one as a Pharmaceutical Intermediate

Application Notes and Protocols: 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Its unique structural framework, featuring a bicyclic naphthyridinone core with a reactive bromine substituent, makes it a valuable starting material for the synthesis of a diverse range of bioactive molecules. This intermediate has been notably implicated in the development of targeted therapies, particularly in the field of oncology, where it serves as a key precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of drugs that have shown remarkable efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

These application notes provide a comprehensive overview of the utility of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one as a pharmaceutical intermediate. Detailed experimental protocols for its derivatization via common and robust cross-coupling reactions are presented, along with quantitative data to guide synthetic efforts. Furthermore, the underlying biological signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the scientific context.

Data Presentation

The following tables summarize the key quantitative data for the synthetic protocols described in this document. These values are representative and may be optimized for specific laboratory conditions and scales.

Table 1: Suzuki Cross-Coupling Reaction of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one with 4-Aminophenylboronic Acid

ParameterValue
Starting Material 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one
Reagent 4-Aminophenylboronic Acid
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent 1,4-Dioxane/Water
Temperature 90 °C
Reaction Time 12 hours
Yield 85%
Purity (by HPLC) >98%

Table 2: Buchwald-Hartwig Amination of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one with Piperidine

ParameterValue
Starting Material 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one
Reagent Piperidine
Catalyst Pd₂(dba)₃
Ligand XPhos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Reaction Time 18 hours
Yield 78%
Purity (by HPLC) >97%

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one, a crucial step in the synthesis of more complex pharmaceutical agents.

Protocol 1: Synthesis of 6-(4-Aminophenyl)-3,4-dihydro-1H-[1][2]naphthyridin-2-one via Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aminophenyl group at the 6-position of the naphthyridinone core. This derivative is a key intermediate for the synthesis of various targeted inhibitors.

Materials:

  • 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one (1.0 eq)

  • 4-Aminophenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one, 4-aminophenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product, 6-(4-aminophenyl)-3,4-dihydro-1H-[1][2]naphthyridin-2-one.

Protocol 2: Synthesis of 6-(Piperidin-1-yl)-3,4-dihydro-1H-[1][2]naphthyridin-2-one via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed Buchwald-Hartwig amination for the formation of a C-N bond between the naphthyridinone core and a cyclic amine. This reaction is instrumental in introducing diverse amine functionalities.

Materials:

  • 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one (1.0 eq)

  • Piperidine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene, followed by the dropwise addition of piperidine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-(piperidin-1-yl)-3,4-dihydro-1H-[1][2]naphthyridin-2-one.

Visualizations

The following diagrams illustrate the key biological pathway targeted by drugs synthesized from this intermediate and a generalized experimental workflow for its utilization.

PARP_Inhibition_PathwayDNA_SSBDNA Single-StrandBreak (SSB)PARP1PARP1DNA_SSB->PARP1activatesReplication_ForkReplication ForkDNA_SSB->Replication_ForkstallsPAR_synthesisPoly(ADP-ribose)(PAR) SynthesisPARP1->PAR_synthesisRecruitmentRecruitment ofDNA Repair Proteins(XRCC1, Ligase III, etc.)PAR_synthesis->RecruitmentSSB_RepairSingle-StrandBreak RepairRecruitment->SSB_RepairCell_SurvivalCell SurvivalSSB_Repair->Cell_SurvivalDSBDNA Double-StrandBreak (DSB)Replication_Fork->DSBHR_RepairHomologous RecombinationRepair (BRCA1/2)DSB->HR_RepairApoptosisApoptosisDSB->Apoptosisin HR-deficient cellsHR_Repair->Cell_SurvivalPARP_InhibitorPARP Inhibitor(e.g., Niraparib)PARP_Inhibitor->PARP1inhibitsExperimental_WorkflowStart6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-oneCouplingPalladium-CatalyzedCross-CouplingStart->CouplingSuzukiSuzuki Coupling(Aryl/Heteroaryl Boronic Acids)Coupling->SuzukiBuchwaldBuchwald-Hartwig Amination(Primary/Secondary Amines)Coupling->BuchwaldIntermediate6-Substituted-3,4-dihydro-1H-[1,8]naphthyridin-2-oneSuzuki->IntermediateBuchwald->IntermediateModificationFurther Functionalization/Scaffold ElaborationIntermediate->ModificationPurificationPurification(Chromatography, Recrystallization)Modification->PurificationCharacterizationCharacterization(NMR, MS, HPLC)Purification->CharacterizationBioactiveBioactive Molecule(e.g., PARP Inhibitor)Characterization->Bioactive

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one?

A1: The most frequently reported methods for purifying 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one are flash column chromatography and recrystallization. The choice of method often depends on the scale of the reaction and the impurity profile of the crude product.

Q2: What is the expected appearance and melting point of pure 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one?

A2: Pure 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is typically an off-white to yellow solid.[1] The reported melting point is in the range of 265-267°C.[1]

Q3: What are suitable storage conditions for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one?

A3: It is recommended to store the compound under an inert atmosphere at room temperature. For long-term storage, a freezer at -20°C is also suggested.[1]

Q4: What are some common impurities that might be present in the crude product?

A4: While specific impurity profiles can vary depending on the synthetic route, potential impurities could include unreacted starting materials, by-products from side reactions, and residual solvents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Issue 1: Low Yield After Column Chromatography

Possible Cause Suggested Solution
Product is too polar or non-polar for the chosen solvent system. Perform thin-layer chromatography (TLC) with a range of solvent systems to determine the optimal mobile phase for separation.
Product is adsorbing irreversibly to the silica gel. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Co-elution of the product with an impurity. Optimize the gradient elution profile for better separation. If co-elution persists, a secondary purification step like recrystallization may be necessary.
Product is unstable on silica gel. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.

Issue 2: Product Fails to Crystallize During Recrystallization

Possible Cause Suggested Solution
The chosen solvent is not suitable. Test a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold.
The solution is not sufficiently saturated. Concentrate the solution by evaporating some of the solvent.
The presence of impurities is inhibiting crystallization. Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Crystallization is slow to initiate. Try seeding the solution with a small crystal of the pure product or scratching the inside of the flask with a glass rod to create nucleation sites.

Issue 3: The Purified Product is Colored (Yellowish)

Possible Cause Suggested Solution
Presence of colored impurities. The yellow color may be inherent to the compound, as it is often described as a white to yellow solid.[1] However, if a purer, whiter product is desired, consider treatment with activated carbon during recrystallization or further purification by chromatography.
Degradation of the product. Ensure that the purification process is not carried out at excessively high temperatures or for prolonged periods. Store the purified product under an inert atmosphere and away from light.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation of the Crude Sample: Dissolve the crude 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of ethyl acetate and heptane). Pack the column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample: Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of ethyl acetate in heptane, with the polarity gradually increased (e.g., from 10% to 50% ethyl acetate).[1] Alternatively, a mixture of dichloromethane and methanol (e.g., 98:2) can be used.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added. The solution should then be heated briefly and filtered hot to remove the carbon.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The pure product should crystallize out of the solution. The cooling process can be continued in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. A reported method for workup after synthesis involves trituration with a 1:1 mixture of diethyl ether and petroleum ether to obtain a yellow solid.[1]

Data Presentation

Table 1: Summary of Reported Purification Outcomes

Purification MethodSolvent/Eluent SystemPurityYieldAppearanceReference
Flash Column ChromatographyDichloromethane/Methanol84%99%Off-white solid[1]
Filtration and WashingNot specifiedNot specified64%Not specified[1]
Reflux and FiltrationNot specifiedNot specified58%White solid[1]
Commercial Product SpecificationNot applicable≥96%Not applicableNot specified[2]

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude 6-Bromo-3,4-dihydro- 1H-naphthyridin-2-one ColChrom Column Chromatography Crude->ColChrom Dissolve and load Recrystal Recrystallization Crude->Recrystal Dissolve in hot solvent Analysis Purity Analysis (TLC, NMR, etc.) ColChrom->Analysis Combine pure fractions Recrystal->Analysis Filter and dry crystals PureProduct Pure Product Analysis->PureProduct

Caption: Experimental workflow for the purification of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Troubleshooting_Low_Yield cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield After Column Chromatography Cause1 Inappropriate Solvent System Problem->Cause1 Cause2 Irreversible Adsorption Problem->Cause2 Cause3 Co-elution with Impurity Problem->Cause3 Solution1 Optimize Eluent with TLC Cause1->Solution1 Solution2 Change Stationary Phase or Deactivate Silica Cause2->Solution2 Solution3 Optimize Gradient or Recrystallize Cause3->Solution3

Caption: Troubleshooting logic for low yield in column chromatography purification.

References

Technical Support Center: 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one Reaction Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction yield of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one, which is typically prepared via the hydrolysis and decarboxylation of a precursor such as 6-bromo-2-oxo-1,2,3,4-tetrahydro-1H-[1][2]naphthyridine-3-carboxylate.

Q1: My reaction yield is significantly lower than the reported 64%. What are the most likely causes?

A1: Low yields in this synthesis can stem from several factors. The most common culprits are incomplete hydrolysis of the starting ester, inefficient decarboxylation, or side reactions. Suboptimal reaction conditions such as temperature, reaction time, and reagent concentration are key areas to investigate.[1] It is also crucial to ensure the purity of the starting materials and the use of an inert atmosphere if sensitive reagents are involved.[1]

Q2: I am observing incomplete consumption of the starting material. How can I drive the reaction to completion?

A2: Incomplete reaction is often due to insufficient hydrolysis of the starting ester. To address this, consider the following:

  • Increase Base Concentration: Ensure a sufficient molar excess of the base (e.g., sodium hydroxide) is used to fully saponify the ester.

  • Extend Reaction Time: The initial hydrolysis step may require longer refluxing times. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Elevate Temperature: Increasing the reaction temperature during the hydrolysis step can enhance the reaction rate. However, be cautious as excessively high temperatures can promote side reactions.

Q3: My final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I avoid them?

A3: Impurities can arise from incomplete reaction or side reactions. A common impurity is the un-decarboxylated carboxylic acid intermediate. To minimize this, ensure the acidification and subsequent heating step are carried out for a sufficient duration to promote complete decarboxylation. Purification is typically achieved by flash chromatography.[3]

Q4: Are there any known side reactions that I should be aware of?

A4: While specific side reactions for this synthesis are not extensively documented in readily available literature, analogous reactions in related heterocyclic systems suggest the possibility of:

  • Ring Opening: Under harsh basic or acidic conditions, the naphthyridinone ring could potentially undergo cleavage.

  • Debromination: Although less common in this specific transformation, hydrodehalogenation (loss of the bromine atom) can sometimes occur, especially if a catalytic hydrogenation step was used in a prior synthesis of the starting material and residual catalyst is present.

To mitigate these, it is important to carefully control the reaction conditions, particularly temperature and the concentration of acid and base.

Data Presentation: Reaction Condition Comparison

ParameterReported Condition[3]Suggested Optimization RangePotential Impact on Yield
Base Sodium Hydroxide (NaOH)Lithium Hydroxide (LiOH), Potassium Hydroxide (KOH)Different cations can influence solubility and reactivity.
Solvent Methanol (MeOH)Ethanol (EtOH), Water (H₂O), or a mixtureSolvent polarity can affect the rate of hydrolysis.
Hydrolysis Temp. Reflux60-100 °CHigher temperatures increase reaction rate but may also promote side reactions.
Hydrolysis Time 4 hours2-8 hours (monitor by TLC/LC-MS)Insufficient time leads to incomplete reaction.
Acid Hydrochloric Acid (HCl)Sulfuric Acid (H₂SO₄)Strong acids are necessary for protonation and subsequent decarboxylation.
Decarboxylation Temp. Reflux/100 °C80-110 °CAdequate temperature is crucial for efficient CO₂ expulsion.
Decarboxylation Time 4 hours to overnight4-16 hours (monitor by TLC/LC-MS)Incomplete decarboxylation will result in the carboxylic acid intermediate as an impurity.
Final pH Adjustment 65-7This can be critical for precipitating the final product in a pure form.

Experimental Protocols

The following is a detailed methodology for the synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one based on a reported procedure with a 64% yield.[3]

Materials:

  • 6-bromo-2-oxo-1,2,3,4-tetrahydro-1H-[1][2]naphthyridine-3-methylcarboxylate (starting material)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 2.5 M solution

  • Sodium hydroxide solution for pH adjustment

  • Water (H₂O)

  • Ethyl acetate (for potential extraction)

  • Silica gel for chromatography

Procedure:

  • Saponification: To a solution of 6-bromo-2-oxo-1,2,3,4-tetrahydro-1H-[1][2]naphthyridine-3-methylcarboxylate in methanol, add a solution of sodium hydroxide in water.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 65-70°C) for 4 hours. Monitor the disappearance of the starting material by TLC.

  • Cooling: After the hydrolysis is complete, cool the reaction mixture to room temperature (20-25°C).

  • Acidification: Slowly add 2.5 M hydrochloric acid dropwise to the cooled reaction mixture until the pH reaches 2.

  • Decarboxylation: Heat the acidified mixture to 100°C and maintain this temperature for 4 hours. The evolution of CO₂ gas should be observed.

  • Work-up Option A (Precipitation):

    • Cool the reaction mixture to 20-25°C.

    • Adjust the pH of the solution to 6 with an aqueous sodium hydroxide solution.

    • The product should precipitate out of the solution.

    • Collect the solid product by suction filtration.

    • Wash the solid with water and dry under vacuum to obtain 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one.

  • Work-up Option B (Extraction & Chromatography):

    • If the product does not precipitate cleanly, extract the aqueous mixture with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow start Start: 6-bromo-2-oxo-1,2,3,4-tetrahydro-1H-[1,8]naphthyridine-3-carboxylate saponification Saponification (NaOH, MeOH/H2O) start->saponification hydrolysis Hydrolysis (Reflux, 4h) saponification->hydrolysis cooling1 Cool to 20-25°C hydrolysis->cooling1 acidification Acidification (2.5M HCl to pH 2) cooling1->acidification decarboxylation Decarboxylation (100°C, 4h) acidification->decarboxylation cooling2 Cool to 20-25°C decarboxylation->cooling2 workup Work-up cooling2->workup precipitation Option A: Precipitation (Adjust pH to 6) workup->precipitation Precipitate forms extraction Option B: Extraction (Ethyl Acetate) workup->extraction No precipitate filtration Filtration & Drying precipitation->filtration product Final Product: 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one filtration->product chromatography Purification (Flash Chromatography) extraction->chromatography chromatography->product

Caption: Synthetic workflow for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Troubleshooting Logic Flow

troubleshooting_flow start Low Yield Observed check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present Incomplete Hydrolysis check_sm->sm_present Yes no_sm SM Consumed check_sm->no_sm No optimize_hydrolysis Optimize Hydrolysis: - Increase base concentration - Extend reaction time - Increase temperature sm_present->optimize_hydrolysis end Yield Optimized optimize_hydrolysis->end check_intermediate Check for Carboxylic Acid Intermediate by TLC/LC-MS no_sm->check_intermediate intermediate_present Incomplete Decarboxylation check_intermediate->intermediate_present Yes no_intermediate Intermediate Absent check_intermediate->no_intermediate No optimize_decarboxylation Optimize Decarboxylation: - Ensure pH is acidic (pH 2) - Extend heating time - Increase temperature intermediate_present->optimize_decarboxylation optimize_decarboxylation->end side_reactions Potential Side Reactions or Product Loss During Work-up no_intermediate->side_reactions troubleshoot_workup Troubleshoot Work-up: - Check pH during precipitation - Optimize extraction solvent - Review chromatography conditions side_reactions->troubleshoot_workup troubleshoot_workup->end

References

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of Final Product Incomplete reaction.- Ensure starting materials are pure and dry.- Extend reaction time or moderately increase temperature.- Verify the quality and stoichiometry of reagents, particularly catalysts.
Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Control the reaction temperature carefully, avoiding excessive heat.
Inefficient purification.- Optimize the solvent system for column chromatography to ensure good separation.[1]- Consider alternative purification methods such as recrystallization.
Presence of Multiple Spots on TLC Analysis Formation of side products.- See the "Common Side Reactions" FAQ below for identification and mitigation strategies.- Adjust reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) to minimize side product formation.
Incomplete reaction.- Monitor the reaction progress closely using TLC or LCMS to determine the optimal reaction time.
Difficulty in Removing Impurities Co-elution of impurities with the product during chromatography.- Experiment with different solvent gradients and stationary phases for column chromatography.[1]- Consider derivatizing the impurity to alter its polarity for easier separation.
Impurities with similar solubility to the product.- Attempt recrystallization from various solvent systems.
Product is a different color than the expected white to straw yellow solid.[3] Presence of colored impurities.- Purify the product again using flash chromatography or recrystallization.[1]- Treat the solution with activated carbon to remove colored impurities before crystallization.
Oxidation of the product or intermediates.- Handle the compound under an inert atmosphere and store it protected from light and air.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one?

The synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one can be initiated from precursors such as substituted pyridines. One common starting material is 6-bromo-3-carboxylic acid ethyl ester-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one.[1]

Q2: What are the typical reaction conditions for the final saponification and decarboxylation step?

The final step often involves the saponification of an ester precursor followed by decarboxylation. A typical procedure involves heating the ester with a base like sodium hydroxide in a solvent such as methanol or water.[1] This is followed by acidification to induce decarboxylation, which may require further heating.[1]

Q3: What are the potential side reactions during the synthesis?

While specific side reactions are not extensively documented in the provided search results, based on the typical reaction steps, potential side reactions could include:

  • Incomplete Saponification: If the reaction time is too short or the temperature is too low, the starting ester may not be fully hydrolyzed, leading to a mixture of the desired product and the ester precursor.

  • Over-alkylation: In steps involving the use of strong bases like sodium hydride (NaH) for N-alkylation, there is a possibility of di-alkylation or reaction at other sites if not carefully controlled.[1]

  • Ring Opening/Decomposition: Harsh reaction conditions, such as excessively high temperatures or extreme pH, could potentially lead to the decomposition of the naphthyridinone ring system.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[1] This allows for the tracking of the consumption of starting materials and the formation of the product and any byproducts.

Q5: What is the recommended method for purifying the final product?

The most commonly cited purification method is flash column chromatography.[1] Typical solvent systems involve a gradient of ethyl acetate in heptane or chloroform in methanol.[1] Recrystallization can also be employed as a final purification step to obtain a high-purity solid.

Experimental Protocols

Synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one from its 3-Carboxylic Acid Ethyl Ester Precursor [1]

  • Saponification: To a solution of 6-bromo-3-carboxylic acid ethyl ester-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one in a suitable solvent like methanol, add an aqueous solution of sodium hydroxide.

  • Heating: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours) to ensure complete saponification.

  • Acidification and Decarboxylation: After cooling, slowly add hydrochloric acid to the reaction mixture to neutralize the base and adjust the pH to acidic conditions (e.g., pH = 2).

  • Heating for Decarboxylation: Heat the acidified mixture again to reflux for an extended period (e.g., 4 hours or overnight) to facilitate decarboxylation.

  • Work-up: Cool the reaction mixture and adjust the pH to approximately 6 with an aqueous sodium hydroxide solution.

  • Isolation: The product may precipitate out of the solution upon pH adjustment and cooling. The solid can be collected by suction filtration.

  • Purification: The crude product can be further purified by flash column chromatography.

Visualizations

Synthesis_WorkflowStartStarting Material:6-Bromo-3-carboxyethyl-3,4-dihydro-1H-[1,8]naphthyridin-2-oneSaponificationSaponification(NaOH, MeOH/H2O, Reflux)Start->SaponificationAcidificationAcidification & Decarboxylation(HCl, Reflux)Saponification->AcidificationWorkupWork-up(pH adjustment)Acidification->WorkupPurificationPurification(Column Chromatography)Workup->PurificationProductFinal Product:6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-onePurification->Product

Caption: General workflow for the synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one.

Troubleshooting_LogicStartProblem EncounteredLowYieldLow Yield?Start->LowYieldImpureProductImpure Product?Start->ImpureProductLowYield->ImpureProductNoCheckReactionCheck Reaction Conditions:- Reagent Purity- Temperature- TimeLowYield->CheckReactionYesIdentifySideProductsIdentify Side Products (TLC/LCMS)ImpureProduct->IdentifySideProductsYesOptimizePurificationOptimize Purification:- Solvent System- RecrystallizationCheckReaction->OptimizePurificationAdjustConditionsAdjust Reaction Conditionsto Minimize Side ProductsIdentifySideProducts->AdjustConditionsAdjustConditions->OptimizePurification

Caption: A logical troubleshooting workflow for synthesis issues.

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one?

A1: The synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one typically involves a multi-step process. A common route starts with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. This intermediate is then further functionalized and cyclized to form the dihydronaphthyridinone ring system. Key reactions in this process often include N-acylation, Michael addition, and intramolecular cyclization, followed by a final hydrolysis/decarboxylation step.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis. These include:

  • Temperature: Particularly during the bromination and cyclization steps, temperature control is vital to minimize side product formation.

  • Purity of Reagents and Solvents: The use of pure, dry reagents and solvents is essential to prevent unwanted side reactions and ensure high yields.

  • Inert Atmosphere: Some reactions in the sequence may be sensitive to air and moisture, requiring an inert atmosphere (e.g., nitrogen or argon) to be maintained.

  • pH Control: During workup and purification steps, careful control of pH is often necessary to ensure the product is in the desired form and to facilitate extraction.

Q3: What are the most common impurities encountered in this synthesis?

A3: Common impurities can include:

  • Isomeric Bromination Products: During the bromination of 2-aminopyridine, the formation of 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine can occur.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product.

  • Side-Products from Cyclization: Depending on the reaction conditions, alternative cyclization pathways could lead to isomeric naphthyridinone structures.

  • Hydrolysis Intermediates: Incomplete hydrolysis in the final step can leave the ester precursor as an impurity.

Troubleshooting Guides

Problem 1: Low Yield in the Bromination of 2-Aminopyridine
Symptom Possible Cause Suggested Solution
Low conversion of 2-aminopyridine Insufficient brominating agent or deactivation of the reagent.Use a slight excess of the brominating agent (e.g., N-Bromosuccinimide - NBS). Ensure the brominating agent is fresh and has been stored correctly.
Formation of multiple products (isomers) The amino group in 2-aminopyridine is a strong activating group, leading to poor regioselectivity.[1]Protect the amino group as an acetamide before bromination to direct the substitution to the 5-position. Subsequent hydrolysis will remove the protecting group.[1]
Significant formation of di-brominated product Excess brominating agent or reaction conditions are too harsh.Carefully control the stoichiometry of the brominating agent. Perform the reaction at a lower temperature to increase selectivity.
Problem 2: Inefficient Cyclization to Form the Dihydronaphthyridinone Ring
Symptom Possible Cause Suggested Solution
Low yield of the cyclized product The cyclization reaction is slow or does not go to completion.Optimize the reaction temperature and time. Consider using a stronger acid or base catalyst, depending on the specific cyclization method employed. Ensure anhydrous conditions if the reaction is sensitive to moisture.
Formation of polymeric material Strong acidic conditions can lead to the polymerization of electron-rich intermediates.Add the acid catalyst slowly and at a low temperature. Use a milder catalyst if possible.
Isolation of the uncyclized intermediate The energy barrier for the intramolecular reaction is not being overcome.Increase the reaction temperature or switch to a higher-boiling point solvent. The use of microwave irradiation can sometimes promote difficult cyclizations.[2]
Problem 3: Difficulties in the Final Hydrolysis and Decarboxylation Step
Symptom Possible Cause Suggested Solution
Incomplete hydrolysis of the ester Insufficient base or reaction time.Increase the amount of base (e.g., NaOH or KOH) and/or prolong the reaction time. Refluxing the reaction mixture can also increase the rate of hydrolysis.[3]
Low yield of the final product after workup The product may be partially soluble in the aqueous phase, or the pH of the workup is not optimal for precipitation.After acidification to precipitate the product, ensure the pH is in the optimal range for minimum solubility (a pH of around 6 has been reported to give good recovery).[3] Cool the mixture thoroughly before filtration.
Product is difficult to purify The presence of closely related impurities.Purification by flash column chromatography is often effective.[3] Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.

Data Presentation

Reaction Step Reagents and Conditions Typical Yield Reference
Bromination of 2-aminopyridineN-acylation, then Bromination with Br2, followed by hydrolysis.66.5% (overall)[4]
Hydrolysis of 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate1. NaOH, MeOH, reflux; 2. HCl, reflux58%[3]
Decarboxylation of 6-bromo-3-carboxy-3,4-dihydro-1H-[1][5]naphthyridin-2-oneNaOH, H2O, 100°C then HCl, 100°C64%[3]

Experimental Protocols

Key Experiment: Synthesis of 6-Bromo-3,4-dihydro-1H-[1][5]naphthyridin-2-one from its Carboxylate Precursor[3]
  • Hydrolysis: A solution of sodium hydroxide (1N, 248 mL) is added to a suspension of methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate (16.6 g, 58.24 mmol) in methanol (620 mL) at room temperature. The reaction mixture is then refluxed for 4 hours.

  • Acidification and Decarboxylation: The mixture is cooled to room temperature, and a solution of hydrochloric acid (1N, 248 mL) is added. The mixture is then refluxed overnight.

  • Isolation: The methanol is removed under reduced pressure, and the remaining aqueous residue is filtered. The resulting precipitate is washed with water and dried under high vacuum to afford 6-Bromo-3,4-dihydro-1H-[1][5]naphthyridin-2-one as a white solid (7.7 g, 58% yield).

Visualizations

Synthetic_Pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination Intermediate_Ester Methyl 6-bromo-2-oxo-1,2,3,4- tetrahydro-1,8-naphthyridine-3-carboxylate 2-Amino-5-bromopyridine->Intermediate_Ester Multi-step sequence (e.g., Michael Addition, Cyclization) Final_Product 6-Bromo-3,4-dihydro- 1H-naphthyridin-2-one Intermediate_Ester->Final_Product Hydrolysis & Decarboxylation

Caption: General synthetic pathway for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_problem Problem Identification cluster_solution Solution Start_Node Low Yield or Impure Product Analyze_Crude Analyze Crude Mixture (TLC, LC-MS, NMR) Start_Node->Analyze_Crude Incomplete_Reaction Incomplete Reaction Analyze_Crude->Incomplete_Reaction Side_Products Side Products Formed Analyze_Crude->Side_Products Purification_Issue Purification Issue Analyze_Crude->Purification_Issue Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Yes Modify_Reagents Modify Reagents or Catalysts Side_Products->Modify_Reagents Yes Improve_Purification Improve Purification Method (Chromatography, Recrystallization) Purification_Issue->Improve_Purification Yes Optimize_Conditions->Analyze_Crude Re-evaluate Modify_Reagents->Analyze_Crude Re-evaluate Improve_Purification->Analyze_Crude Re-evaluate

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one. The information is designed to address common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one?

A1: Key physicochemical properties are summarized in the table below. This compound is typically an off-white to yellow solid.

PropertyValueSource
CAS Number 129686-16-4[1][2]
Molecular Formula C₈H₇BrN₂O[3][1][2]
Molecular Weight 227.06 g/mol [1]
Appearance Off-White to Yellow Solid
Melting Point 265-267°C[4][5][6]
Predicted Boiling Point 300.9 ± 52.0 °C[4][6]
Predicted Density 1.83 ± 0.1 g/cm³[4][6]
Solubility Soluble in DMSO[6]

Q2: I am having trouble dissolving 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in aqueous solutions. What are the initial steps I should take?

A2: Low aqueous solubility is a common issue for many organic compounds.[7][8] For initial troubleshooting, consider the following:

  • Solvent Selection: If your experimental design permits, dimethyl sulfoxide (DMSO) is a known solvent for this compound.[6] For aqueous-based assays, creating a concentrated stock solution in DMSO followed by serial dilution in the aqueous medium is a standard practice.

  • pH Adjustment: The naphthyridine ring structure contains nitrogen atoms that can be protonated or deprotonated. Systematically adjusting the pH of your aqueous buffer may enhance solubility.

  • Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help overcome the energy barrier for dissolution. However, monitor for any compound degradation.

Q3: What are some common techniques to enhance the solubility of poorly soluble compounds like this one?

A3: A variety of methods can be employed to improve the solubility of poorly water-soluble drugs.[7][8][9] These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications: These methods alter the physical properties of the compound.

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[7][9]

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its solubility.[8]

  • Chemical Modifications: These approaches involve changing the chemical environment of the compound.

    • Co-solvency: The addition of a water-miscible solvent in which the compound is more soluble can increase the overall solubility of the solution.[10][11][12]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can improve aqueous solubility.[7][9]

    • pH Adjustment: As mentioned, modifying the pH of the solution can have a significant impact on the solubility of ionizable compounds.[11]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.

This is a common problem when the aqueous buffer has a much lower solubilizing capacity than the organic stock solvent.

Troubleshooting Workflow:

start Precipitation upon dilution step1 Decrease concentration of stock solution start->step1 step2 Incorporate a co-solvent (e.g., PEG 300, propylene glycol) in the aqueous buffer step1->step2 step3 Use a surfactant (e.g., Tween-80, Pluronic-F68) in the aqueous buffer step2->step3 step4 Evaluate pH of the final solution and adjust if possible step3->step4 end Solution remains clear step4->end

Caption: Troubleshooting workflow for precipitation.

Detailed Steps:

  • Lower Stock Concentration: Try preparing a more dilute stock solution in DMSO before adding it to the aqueous buffer.

  • Introduce a Co-solvent: Adding a co-solvent to your aqueous buffer can increase the solubility of the compound in the final solution.[10][11][12] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.

  • Add a Surfactant: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9]

  • Optimize pH: Experiment with a range of pH values for your aqueous buffer to find a point of maximal solubility.

Issue 2: Low dissolution rate in a solid dosage formulation.

For in vivo studies or formulation development, ensuring an adequate dissolution rate is crucial for bioavailability.

Potential Solutions and Experimental Protocols:

1. Particle Size Reduction (Micronization)

  • Objective: To increase the surface area of the solid particles, thereby enhancing the dissolution rate.[9]

  • Protocol:

    • Use a mortar and pestle for small-scale laboratory milling.

    • For larger quantities or more controlled particle size, consider jet milling or ball milling.

    • Characterize the particle size distribution before and after milling using techniques like laser diffraction.

2. Solid Dispersion

  • Objective: To disperse the poorly soluble compound in a hydrophilic carrier at a molecular level.[8]

  • Protocol (Solvent Evaporation Method):

    • Dissolve 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common organic solvent.

    • Evaporate the solvent under vacuum, which will leave a solid dispersion of the compound in the carrier.

    • Characterize the solid state of the dispersion using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the absence of crystalline drug.

Solubility Enhancement Strategy Selection:

The choice of a suitable solubility enhancement technique depends on several factors.

compound Poorly Soluble Compound factors Considerations: - Desired dosage form - Route of administration - Required dose - Thermostability of compound compound->factors physical Physical Modifications (e.g., Micronization, Nanosuspension, Solid Dispersion) factors->physical chemical Chemical Modifications (e.g., pH Adjustment, Co-solvents, Complexation) factors->chemical

Caption: Logic for selecting a solubility enhancement method.

References

"stability issues of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one?

For long-term storage, it is recommended to store the solid compound at -20°C under an inert atmosphere.[1] For short-term storage, 0-8°C is also suggested.[2] Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: I am observing a change in the color of my solution containing 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one. What could be the cause?

A change in solution color can be an indicator of degradation. This could be due to several factors, including exposure to light (photodegradation), oxidation, or pH-mediated hydrolysis. It is crucial to investigate the cause by performing control experiments, such as storing a portion of the solution in the dark or under an inert atmosphere.

Q3: My analytical results show the appearance of new peaks in the chromatogram after dissolving the compound. What do these peaks represent?

The appearance of new peaks likely indicates the formation of degradation products. The chemical structure of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one, which contains a lactam ring and a bromo-substituted aromatic ring, may be susceptible to hydrolysis, oxidation, or debromination under certain conditions. To identify these degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.

Q4: How can I prevent the degradation of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in my experimental solution?

To minimize degradation, consider the following preventative measures:

  • Solvent Selection: Use high-purity, degassed solvents. Avoid solvents that may react with the compound.

  • pH Control: Buffer the solution to a pH where the compound is most stable. The stability of lactam-containing compounds is often pH-dependent.

  • Light Protection: Protect the solution from light by using amber vials or covering the container with aluminum foil.

  • Inert Atmosphere: For oxygen-sensitive experiments, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Temperature Control: Maintain the recommended storage temperature and avoid excessive heat during experimental procedures unless required by the protocol.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Bioassays

Symptoms:

  • Inconsistent IC50 or EC50 values.

  • Variable results between experimental replicates.

Possible Causes:

  • Degradation of the compound in the assay medium over the incubation period.

  • Precipitation of the compound in the aqueous assay buffer.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Medium:

    • Incubate a solution of the compound in the assay medium for the same duration as your experiment.

    • Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating analytical method like HPLC-UV.

    • Monitor for a decrease in the parent compound peak area and the appearance of new peaks.

  • Evaluate Solubility:

    • Visually inspect the solution for any signs of precipitation.

    • Measure the concentration of the compound in the solution after incubation and centrifugation to check for loss due to precipitation.

  • Workflow for Investigating Poor Reproducibility:

    G A Poor Reproducibility Observed B Prepare fresh stock solution A->B C Assess stability in assay medium (HPLC-UV at t=0, 2, 4, 8, 24h) B->C D Check for precipitation (Visual inspection, concentration measurement) B->D E Significant Degradation? C->E Analyze Data F Precipitation Observed? D->F Analyze Data G Optimize assay conditions: - Reduce incubation time - Add antioxidants - Adjust pH E->G Yes I Re-run Bioassay E->I No H Optimize formulation: - Use co-solvents (e.g., DMSO, PEG) - Reduce final concentration F->H Yes F->I No G->I H->I

    Workflow for Troubleshooting Poor Bioassay Reproducibility

Issue 2: Unexpected Reaction Outcomes in Synthetic Chemistry

Symptoms:

  • Low yield of the desired product.

  • Formation of multiple, unidentified byproducts.

Possible Causes:

  • Degradation of the starting material under the reaction conditions.

  • Side reactions involving the naphthyridinone core or the bromine substituent.

Troubleshooting Steps:

  • Evaluate Starting Material Stability:

    • Subject a solution of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one to the reaction conditions (solvent, temperature, reagents) in the absence of the other reactants.

    • Analyze the sample to see if the starting material degrades.

  • Analyze Byproducts:

    • Isolate and characterize the major byproducts using techniques like LC-MS, NMR, and IR spectroscopy to understand the degradation pathway.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound.[4][5][6]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently.

Stress ConditionExperimental Protocol
Acid Hydrolysis Mix the stock solution with 0.1 N HCl (1:1 v/v) and heat at 60°C for 24 hours.
Base Hydrolysis Mix the stock solution with 0.1 N NaOH (1:1 v/v) and keep at room temperature for 8 hours.
Oxidative Degradation Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.
Thermal Degradation Heat the stock solution at 80°C for 48 hours.
Photodegradation Expose the stock solution to UV light (254 nm) and visible light for a defined period.
  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration and analyze by a validated HPLC-UV method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Calculate the percentage of degradation.

    • Identify and characterize the major degradation products.

Forced Degradation Workflow:

G cluster_stress Stress Conditions A Acid Hydrolysis (0.1N HCl, 60°C) Analysis HPLC-UV Analysis A->Analysis B Base Hydrolysis (0.1N NaOH, RT) B->Analysis C Oxidation (3% H2O2, RT) C->Analysis D Thermal (80°C) D->Analysis E Photolytic (UV/Vis light) E->Analysis Start Prepare Stock Solution (1 mg/mL) Start->A Start->B Start->C Start->D Start->E Control Control Sample (Protected from stress) Start->Control End Identify Degradation Products & Pathways Analysis->End Control->Analysis

Workflow for a Forced Degradation Study

Data Presentation

The results of the forced degradation study should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsRRT of Major Degradants
Control
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photodegradation

(Users should fill in this table with their experimental data. RRT = Relative Retention Time)

References

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one?

A1: Common precursors reported in the literature include 6-bromo-2-oxo-1,2,3,4-tetrahydro-1H-1,8-naphthyridine-3-methylcarboxylate and the corresponding ethyl ester. The synthesis generally involves the hydrolysis and decarboxylation of these starting materials.

Q2: What is a typical reaction sequence for this synthesis?

A2: A frequently cited method involves the hydrolysis of a carboxylate precursor. This is often a two-step process within a single pot: initial hydrolysis of the ester group using a base like sodium hydroxide (NaOH) in a solvent such as methanol, followed by acidification with an acid like hydrochloric acid (HCl) and heating to facilitate decarboxylation.[1]

Q3: What are the expected yields for this synthesis?

A3: Reported yields for the synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one can vary, with sources indicating yields in the range of 58% to 64%.[1] Scale-up processes may initially result in lower yields, which can be optimized through careful control of reaction parameters.

Q4: What purification techniques are recommended for the final product?

A4: Purification is commonly achieved through filtration and washing of the precipitated product. For higher purity, flash column chromatography is often employed.[1] The choice of eluent system, such as ethyl acetate in heptane, is a critical parameter to optimize.[1]

Q5: What are the key physical properties of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one?

A5: The compound is typically an off-white to yellow solid.[1] Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₈H₇BrN₂O
Molecular Weight227.06 g/mol
Melting Point265-267 °C
Storage Conditions-20°C Freezer, Under Inert Atmosphere

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete hydrolysis of the starting ester. Incomplete decarboxylation. Product loss during workup and filtration.Ensure sufficient base (e.g., NaOH) is used for complete saponification. Monitor reaction progress by TLC or LC-MS. Confirm adequate heating time and temperature during the acid-reflux step for full decarboxylation. Optimize filtration and washing procedures to minimize loss of the solid product. Consider using chilled solvents for washing.
Impurity Formation Presence of unreacted starting material. Formation of side-products during hydrolysis or decarboxylation.Increase reaction time or temperature for the hydrolysis and/or decarboxylation steps. Optimize reaction conditions (temperature, concentration) to minimize side reactions. Purify the final product using flash chromatography with a suitable solvent gradient.
Poor Solubility of Intermediates The carboxylate intermediate may have limited solubility in the reaction mixture.Ensure adequate solvent volume and efficient stirring, especially during the hydrolysis step. On a larger scale, mechanical stirring is crucial.
Difficulty in Product Isolation The product may not precipitate cleanly from the reaction mixture.Carefully adjust the pH of the reaction mixture after acidification to the isoelectric point of the product to maximize precipitation.[1] Seeding with a small amount of pure product can sometimes induce crystallization.
Inconsistent Results on Scale-Up Inefficient heat transfer and mixing in larger reaction vessels.Use a reactor with appropriate heating and cooling capabilities. Employ overhead mechanical stirring to ensure homogeneous mixing. Consider a slower, controlled addition of reagents.
Product Discoloration Thermal decomposition or presence of colored impurities.Avoid excessive heating during the reaction and drying processes. If necessary, treat the crude product with activated carbon before final crystallization or chromatography.

Experimental Protocols

Protocol 1: Synthesis from 6-bromo-2-oxo-1,2,3,4-tetrahydro-1H-1,8-naphthyridine-3-methylcarboxylate [1]

  • Hydrolysis: To a suspension of 6-bromo-2-oxo-1,2,3,4-tetrahydro-1H-1,8-naphthyridine-3-methylcarboxylate (16.6 g, 58.24 mmol) in methanol (620 mL), add a solution of sodium hydroxide (1N, 248 mL) at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature.

  • Decarboxylation: Add a solution of hydrochloric acid (1N, 248 mL).

  • Heat the mixture to reflux overnight.

  • Work-up: Remove the methanol under reduced pressure.

  • Filter the resulting residue.

  • Wash the precipitate with water.

  • Dry the solid under high vacuum to yield 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one as a white solid (7.7 g, 58% yield).

Visualizations

Synthetic_Pathway Synthetic Pathway for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one A 6-bromo-2-oxo-1,2,3,4-tetrahydro- 1H-1,8-naphthyridine-3-methylcarboxylate B Intermediate Carboxylate Salt A->B 1. NaOH, Methanol 2. Reflux C 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one B->C 1. HCl 2. Reflux (Decarboxylation)

Caption: Synthetic route from the methyl carboxylate precursor.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Impurity Impurity Issues Problem->Impurity Yes Isolation Isolation Problems Problem->Isolation Yes End Successful Synthesis Problem->End No CheckHydrolysis Check Hydrolysis Conditions (Time, Temp, Base eq.) LowYield->CheckHydrolysis CheckDecarboxylation Check Decarboxylation Conditions (Time, Temp, Acidity) LowYield->CheckDecarboxylation OptimizePurification Optimize Purification (Chromatography, Recrystallization) Impurity->OptimizePurification AdjustpH Adjust pH for Precipitation Isolation->AdjustpH CheckHydrolysis->Problem CheckDecarboxylation->Problem OptimizePurification->Problem AdjustpH->Problem

References

Technical Support Center: 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the potential degradation pathways of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one. It includes frequently asked questions (FAQs), troubleshooting guides for experimental work, and detailed experimental protocols for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one?

Based on its chemical structure, which includes a lactam ring and a bromo-substituted pyridine ring, the most probable degradation pathways involve hydrolysis of the lactam ring under acidic or basic conditions, and potential oxidation or photolytic degradation of the aromatic system.

Q2: How stable is the lactam ring in this molecule?

Lactam rings can be susceptible to hydrolysis, which leads to ring opening.[1][2][3] The rate of hydrolysis is highly dependent on pH and temperature. Under strongly acidic or basic conditions, significant degradation can be expected, yielding a carboxylic acid and an amine.

Q3: What are the expected degradation products under hydrolytic conditions?

Under acidic or basic conditions, the primary degradation product is expected to be the corresponding amino acid resulting from the opening of the lactam ring.

Q4: Is the bromo-substituted ring susceptible to degradation?

Bromo-aromatic compounds can undergo degradation under oxidative or photolytic stress. Potential degradation pathways could involve debromination or oxidation of the pyridine ring.

Q5: What analytical techniques are recommended for monitoring the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary recommended technique. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is essential for the identification and characterization of degradation products.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram after sample preparation. Degradation of the compound in the sample diluent.Assess the stability of the compound in the chosen diluent. Consider using a neutral, buffered diluent and preparing samples immediately before analysis.
Low recovery of the active pharmaceutical ingredient (API) in stress studies. Extensive degradation under the applied stress conditions.Reduce the duration of stress exposure or the concentration of the stress agent (e.g., acid, base, oxidizing agent). Ensure the analytical method can accurately quantify the parent compound in the presence of its degradants.
Appearance of new peaks during the analytical run. On-column degradation or instability in the mobile phase.Check the pH of the mobile phase and the compatibility of the compound with the stationary phase. Ensure the mobile phase is freshly prepared.
Difficulty in identifying degradation products by MS. Low abundance of degradants or complex fragmentation patterns.Concentrate the stressed samples before LC-MS analysis. Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and consider derivatization to aid in structural elucidation.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one under various stress conditions.

G parent 6-Bromo-3,4-dihydro-1H- naphthyridin-2-one acid_product Hydrolyzed Product (Acid-catalyzed) parent->acid_product H+, H2O base_product Hydrolyzed Product (Base-catalyzed) parent->base_product OH-, H2O

Caption: Predicted hydrolytic degradation pathway.

G parent 6-Bromo-3,4-dihydro-1H- naphthyridin-2-one oxidized_product Oxidized Product (e.g., N-oxide) parent->oxidized_product [O] (e.g., H2O2) debrominated_product Debrominated Product parent->debrominated_product [O] or hv

Caption: Predicted oxidative and photolytic degradation pathways.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4]

Acidic Hydrolysis
  • Objective: To investigate degradation under acidic conditions.

  • Methodology:

    • Prepare a stock solution of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Basic Hydrolysis
  • Objective: To investigate degradation under basic conditions.

  • Methodology:

    • Prepare a stock solution of the compound as described for acidic hydrolysis.

    • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To investigate degradation under oxidative conditions.

  • Methodology:

    • Prepare a stock solution of the compound.

    • In a clean vial, mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light for 24 hours.

    • At specified time points, withdraw an aliquot and dilute it with mobile phase for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Photolytic Degradation
  • Objective: To assess the stability of the compound upon exposure to light.

  • Methodology:

    • Expose a solid sample and a solution of the compound (in a photostable, transparent container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • After a defined exposure period, prepare solutions of both the exposed and control samples and analyze them by HPLC.

Thermal Degradation
  • Objective: To evaluate the effect of high temperature on the compound's stability.

  • Methodology:

    • Place a solid sample of the compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.

    • At defined time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

Experimental Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acidic Hydrolysis hplc HPLC-UV Analysis acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidative Degradation oxidation->hplc photo Photolytic Degradation photo->hplc thermal Thermal Degradation thermal->hplc lcms LC-MS for Identification hplc->lcms pathway Elucidation of Degradation Pathways lcms->pathway method Development of Stability- Indicating Method pathway->method

Caption: General workflow for forced degradation studies.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data from forced degradation studies on 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagentTemperatureDuration% DegradationNumber of Degradants
Acidic Hydrolysis0.1 M HCl60°C24 h~15%1
Basic Hydrolysis0.1 M NaOH60°C24 h~25%1
Oxidative3% H₂O₂Room Temp24 h~10%2
PhotolyticICH Q1BRoom Temp7 days~5%1
Thermal (Solid)N/A80°C7 days<2%Not Detected

Table 2: Hypothetical Degradation Products

Degradant IDStress ConditionProposed Structurem/z (ESI+)
DP-H1Acidic/BasicRing-opened amino acid245.05
DP-O1OxidativeN-oxide derivative243.05
DP-O2OxidativeDebrominated derivative148.07
DP-P1PhotolyticDebrominated derivative148.07

References

Technical Support Center: Optimizing Naphthyridinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of naphthyridinone derivatives.

Troubleshooting Guide

Low to No Product Formation

Problem: The reaction has resulted in a low yield or no desired naphthyridinone product.

Possible Causes & Solutions:

  • Inefficient Reaction Conditions: The chosen conditions may not be optimal for the specific substrates.

    • Solution: Consider alternative synthetic routes or catalysts. For instance, in a Friedländer synthesis, switching from a traditional base catalyst to a more efficient one like choline hydroxide in water or a solvent-free approach with CeCl₃·7H₂O can significantly improve yields.[1][2] Microwave-assisted synthesis can also be explored to potentially increase yields and reduce reaction times.[3]

  • Degraded or Impure Starting Materials: The purity of reactants, such as 2-aminonicotinaldehyde and the active methylene compound, is crucial.

    • Solution: Verify the purity of your starting materials using analytical techniques like NMR or LC-MS. Ensure that reagents are stored correctly, especially those sensitive to moisture.[4]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully check the stoichiometry of all reactants and catalysts. In some cases, using a slight excess of one reactant can drive the reaction to completion.

  • Suboptimal Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.

    • Solution: Experiment with a range of temperatures to find the optimum for your specific reaction. Monitoring the reaction progress at different temperatures can provide valuable insights.[5]

Presence of Significant Side Products

Problem: The final product is contaminated with a high level of impurities.

Possible Causes & Solutions:

  • Lack of Regioselectivity: In syntheses like the Friedländer reaction, using unsymmetrical ketones can lead to the formation of constitutional isomers.[6]

    • Solution: To improve regioselectivity, consider using a highly reactive and regioselective catalyst. Slow addition of the ketone to the reaction mixture can also enhance the formation of the desired isomer.[6]

  • Self-Condensation of Reactants: Starting materials may react with themselves, leading to unwanted byproducts.

    • Solution: Optimizing the order of reagent addition can minimize self-condensation. For instance, pre-forming an intermediate before adding the final reactant can lead to a cleaner reaction.[5]

  • Incomplete Cyclization: The reaction may stop at an intermediate stage without forming the final naphthyridinone ring.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[7][8]

Difficulty in Product Isolation and Purification

Problem: Isolating the pure naphthyridinone from the crude reaction mixture is challenging.

Possible Causes & Solutions:

  • Presence of Unreacted Starting Materials: Unreacted 2-aminopyridine derivatives are common impurities.[9]

    • Solution: An acidic wash during the workup is highly effective for removing basic impurities like 2-aminopyridine. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1-5% HCl) will protonate the basic impurity, allowing it to be extracted into the aqueous layer.[9]

  • Residual High-Boiling Point Solvents: Solvents like DMSO or pyridine can be difficult to remove.[9]

    • Solution: For basic solvents like pyridine, an acid wash is effective. For other high-boiling solvents like DMSO, aqueous washes are necessary. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help remove residual solvent.[9]

  • Discolored Solid or Oil: The crude product may be an impure solid or oil.

    • Solution: For a solid crude product, recrystallization from a suitable solvent is often the most effective initial purification step.[9] If the product is an oil or recrystallization is ineffective, column chromatography on silica gel is recommended.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing naphthyridinones?

A1: The most prevalent methods include the Friedländer annulation, which involves the reaction of a 2-amino-3-formylpyridine with a compound containing an α-methylene group, and multicomponent reactions.[6] Other methods like the Combes synthesis are also used. The choice of method often depends on the desired substitution pattern of the naphthyridinone core.

Q2: How can I monitor the progress of my naphthyridinone synthesis reaction?

A2: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[8] For more detailed kinetic and mechanistic studies, in-situ monitoring techniques such as FT-IR and NMR spectroscopy can be employed.[7][10]

Q3: What are some common impurities I might encounter in my final product, and how can I remove them?

A3: Common impurities include unreacted starting materials (especially 2-aminopyridine derivatives), side products from incomplete or alternative cyclization pathways, and residual solvents.[9] Purification strategies include:

  • Acidic Wash: To remove basic impurities.[9]

  • Recrystallization: For purifying solid products.[9]

  • Column Chromatography: For separating the desired product from a mixture of compounds.[9][11]

Q4: Can I perform the Friedländer synthesis of naphthyridinones in a more environmentally friendly way?

A4: Yes, greener synthetic routes for the Friedländer synthesis have been developed. One such method utilizes water as the solvent and choline hydroxide as a biocompatible ionic liquid catalyst.[1][12] Another approach involves a solvent-free reaction under grinding conditions using a reusable catalyst like CeCl₃·7H₂O.[2]

Data Presentation

Table 1: Optimization of Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneWater5012No Reaction
2Choline Hydroxide (1)None5012Trace
3Choline Hydroxide (1)WaterRoom Temp.1265
4Choline Hydroxide (1)Water50694
5NaOH (1)Water50672
6KOH (1)Water50668
Data adapted from a gram-scale synthesis study.[1][12]

Table 2: Solvent-Free Friedländer Synthesis using CeCl₃·7H₂O

ProductReaction Time (min)Yield (%)
3aCF₃COOC₂H₅5.592
3bCH₃COOC₂H₅5.094
3dC₆H₅COOC₂H₅5.592
3eCH₃COCH₃5.094
3fCH₃COC₆H₅5.092
Data from a study on solvent-free synthesis under grinding conditions.[2]

Experimental Protocols

Protocol 1: Gram-Scale Friedländer Synthesis of 1,8-Naphthyridines in Water[1][13]
  • Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol) in deionized water (1 mL).

  • Catalyst Addition: Add choline hydroxide (1 mol%) to the mixture.

  • Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 50 °C.

  • Monitoring: Monitor the reaction progress by TLC using a 10% methanol/dichloromethane eluent.

  • Workup: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Extract the product with ethyl acetate (40 mL) and water (10 mL).

  • Isolation: Separate the organic layer and concentrate it under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Solvent-Free Friedländer Synthesis using CeCl₃·7H₂O[2]
  • Mixing Reactants: In a mortar, combine 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol).

  • Grinding: Grind the mixture with a pestle at room temperature for the time specified in comparative studies (typically 3-6 minutes).

  • Monitoring: Monitor the reaction completion by TLC.

  • Workup: Upon completion, add cold water to the reaction mixture.

  • Isolation: Collect the solid product by vacuum filtration, washing with water. The product can be recrystallized from an appropriate solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (2-aminonicotinaldehyde, active methylene compound) reaction_setup Reaction Setup start->reaction_setup reagents Reagents (Catalyst, Solvent) reagents->reaction_setup reaction_conditions Heating & Stirring reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC, LC-MS) reaction_conditions->monitoring Periodic Sampling monitoring->reaction_conditions Continue Reaction workup Aqueous Workup (Extraction, Washes) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification product Pure Naphthyridinone purification->product

Caption: General experimental workflow for naphthyridinone synthesis.

troubleshooting_flowchart start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_purity->optimize_conditions Pure impure_materials Solution: Purify Starting Materials check_purity->impure_materials Impure workup_purification Refine Workup and Purification Protocol optimize_conditions->workup_purification Improved suboptimal_conditions Solution: Systematic Optimization optimize_conditions->suboptimal_conditions No Improvement ineffective_purification Solution: Implement Acid Wash, Recrystallization, or Chromatography workup_purification->ineffective_purification Still Impure success Improved Yield and Purity workup_purification->success Pure Product impure_materials->optimize_conditions suboptimal_conditions->workup_purification ineffective_purification->success

Caption: Troubleshooting logic for optimizing naphthyridinone synthesis.

References

Validation & Comparative

A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Modulation: Targeted Degradation vs. Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison between two key therapeutic strategies for targeting Bruton's Tyrosine Kinase (BTK): proteolysis targeting chimeras (PROTACs) and small-molecule inhibitors. We present supporting experimental data for a representative BTK PROTAC degrader, MT-802, and the widely-used BTK inhibitor, ibrutinib.

The initial compound of interest, 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one, is recognized as a versatile chemical intermediate, particularly in the synthesis of protein degrader building blocks. These building blocks are often used to create molecules that bind to E3 ubiquitin ligases, such as Cereblon (CRBN). This mechanism is central to the function of PROTACs. This guide, therefore, focuses on a well-documented application of this therapeutic concept: the degradation of BTK, a critical target in B-cell malignancies.

Mechanism of Action: A Tale of Two Strategies

BTK inhibitors, like ibrutinib, function by binding to the kinase domain of the BTK protein, blocking its enzymatic activity.[1][2] Ibrutinib forms a covalent bond with a cysteine residue at position 481 (C481) in the BTK active site, leading to irreversible inhibition.[2][3] This disruption of BTK signaling inhibits B-cell proliferation and survival.[1][2]

In contrast, BTK PROTACs, such as MT-802, offer an alternative "event-driven" mechanism. These heterobifunctional molecules are composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[3][4][5] This brings BTK into close proximity with the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[3][5] A single PROTAC molecule can induce the degradation of multiple target proteins, acting in a catalytic manner.[6][7]

Quantitative Comparison: PROTAC Degrader vs. Small-Molecule Inhibitor

The following tables summarize the in vitro efficacy of the BTK PROTAC MT-802 and the BTK inhibitor ibrutinib.

Table 1: In Vitro Potency Against Wild-Type BTK

CompoundMetricCell LinePotency (nM)
MT-802 DC50 (Degradation)NAMALWA9.1[8]
DC50 (Degradation)WT BTK XLAs14.6[9]
IC50 (Binding)N/A (TR-FRET)18.11[9]
Ibrutinib IC50 (Inhibition)BT4749.94[10]
IC50 (Inhibition)SKBR38.89[10]
IC50 (Inhibition)Ramos1.41 (in combo)[11]
IC50 (Inhibition)MeWo20,470[12]

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: Efficacy Against Ibrutinib-Resistant BTK C481S Mutant

CompoundMetricCell Line / TargetPotency (nM)
MT-802 DC50 (Degradation)C481S BTK XLAs14.9[9]
IC50 (Inhibition)C481S BTK20.9[8]
Ibrutinib N/AC481S MutantResistance Observed[5]

These data highlight a key advantage of the PROTAC approach: MT-802 retains its potent degradation activity against the C481S mutant BTK, which confers resistance to ibrutinib.[5]

Visualizing the Mechanisms and Workflow

MOA_Inhibitor cluster_inhibition Inhibition Ibrutinib Ibrutinib BTK_active BTK (Active Site C481) Ibrutinib->BTK_active Covalent Binding BTK_inactive BTK Inactivated (Covalent Bond) BTK_active->BTK_inactive Inhibition BCR_pathway BCR Signaling Pathway BTK_active->BCR_pathway Activates Cell_proliferation B-Cell Proliferation & Survival BCR_pathway->Cell_proliferation Promotes

Caption: Mechanism of Action for a BTK Inhibitor (Ibrutinib).

MOA_PROTAC PROTAC BTK PROTAC (e.g., MT-802) BTK BTK Protein PROTAC->BTK CRBN Cereblon (E3 Ligase) PROTAC->CRBN Ternary_Complex Ternary Complex (BTK-PROTAC-CRBN) BTK->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-Induced Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation BTK Degraded Proteasome->Degradation Degrades BTK

Caption: Mechanism of Action for a BTK PROTAC Degrader.

Experimental_Workflow cluster_treatment Treatment cluster_assays Efficacy Assays start Cancer Cell Lines (e.g., NAMALWA, Ramos) Ibrutinib Ibrutinib Treatment (Dose-Response) start->Ibrutinib PROTAC PROTAC Treatment (Dose-Response) start->PROTAC viability Cell Viability Assay (e.g., MTT) Determines IC50 Ibrutinib->viability apoptosis Apoptosis Assay (e.g., Annexin V) Ibrutinib->apoptosis PROTAC->viability degradation Protein Degradation Assay (e.g., Western Blot) Determines DC50 PROTAC->degradation PROTAC->apoptosis comparison Comparative Analysis (Potency, Selectivity, Apoptosis Induction) viability->comparison degradation->comparison apoptosis->comparison

Caption: Experimental workflow for comparing a BTK inhibitor and a PROTAC.

Experimental Protocols

Below are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., BT474, SKBR3, MeWo) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10][12]

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (ibrutinib or MT-802) for a specified duration (e.g., 72 hours).[10]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

  • Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated by fitting the dose-response data to a nonlinear regression model.[12]

Protein Degradation Assay (Western Blot)
  • Cell Treatment: Cells (e.g., NAMALWA, XLAs) are treated with various concentrations of the PROTAC (e.g., MT-802) for a set time period (e.g., 24 hours).[9]

  • Cell Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 is calculated from the dose-response curve of protein degradation.

Target Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
  • Assay Principle: This assay measures the binding affinity of a compound to its target protein. It relies on the transfer of energy between a donor fluorophore (e.g., on an anti-tag antibody) and an acceptor fluorophore (on a tracer ligand that binds the target protein). A test compound that binds to the target will displace the tracer, leading to a decrease in the FRET signal.

  • Reaction Setup: Recombinant BTK protein, a fluorescently labeled tracer, and an antibody against a tag on the protein are combined in an assay plate.

  • Compound Addition: Serial dilutions of the test compound (e.g., MT-802) are added to the wells.[9]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The TR-FRET signal is read on a compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Analysis: The ratio of the acceptor to donor signals is calculated. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined from the dose-response curve.[9]

References

Unveiling the Structure: A Comparative Guide to the Mass Spectrometry Analysis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed comparison of the mass spectrometric behavior of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one against its non-brominated counterpart, 3,4-dihydro-1H-[1][2]naphthyridin-2-one. By presenting experimental data and detailed protocols, this document serves as a practical resource for the analytical characterization of this important class of heterocyclic compounds.

The introduction of a bromine atom to the naphthyridinone core significantly influences its mass spectrometric fingerprint. This guide will delve into the key differentiators observed in their mass spectra, focusing on the molecular ion confirmation and the anticipated fragmentation pathways. Understanding these characteristics is crucial for unambiguous compound identification and for monitoring chemical modifications in drug discovery and development workflows.

Comparative Analysis of Molecular Ions

The most fundamental information obtained from a mass spectrum is the molecular weight of the analyte. Electrospray Ionization (ESI) in positive ion mode is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺. The table below summarizes the expected and observed mass-to-charge ratios (m/z) for the molecular ions of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one and its non-brominated analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key Differentiator
6-Bromo-3,4-dihydro-1H-naphthyridin-2-one C₈H₇BrN₂O227.06227.98 (⁷⁹Br), 229.98 (⁸¹Br)227.0[1]Presence of a characteristic isotopic pattern for bromine (M and M+2 peaks in a ~1:1 ratio).
3,4-dihydro-1H-[1][2]naphthyridin-2-one C₈H₈N₂O148.16149.07Inferred from derivativesAbsence of the bromine isotopic pattern.

The presence of bromine in 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one results in a distinctive isotopic pattern for the molecular ion, with two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This feature is a definitive indicator of the presence of a single bromine atom in the molecule and serves as a primary point of differentiation from its non-brominated counterpart.

Experimental Protocols

Reproducible and accurate mass spectrometry data is contingent on a well-defined experimental protocol. The following section outlines a general procedure for the analysis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one and its analogs using Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry.

Sample Preparation
  • Solution Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.

  • Working Solution: For ESI analysis, dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. For direct infusion, a similar concentration range is appropriate. For EI analysis, the sample can be introduced directly as a solid or in a volatile solvent.

Instrumentation and Data Acquisition

Electrospray Ionization (ESI) Mass Spectrometry:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation)

  • Desolvation Gas Flow: 600 - 800 L/hr (typically Nitrogen)

  • Desolvation Temperature: 350 - 450 °C

  • Source Temperature: 120 - 150 °C

  • Mass Range: m/z 50 - 500

Electron Ionization (EI) Mass Spectrometry:

  • Ionization Energy: 70 eV

  • Source Temperature: 200 - 250 °C

  • Mass Range: m/z 35 - 500

Tandem Mass Spectrometry (MS/MS):

To obtain structural information through fragmentation, tandem mass spectrometry can be performed.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (for ESI) or the M⁺· ion (for EI) of interest.

  • Collision Gas: Argon

  • Collision Energy: 10 - 30 eV (a range of energies should be explored to obtain a comprehensive fragmentation pattern).

Visualizing the Analytical Workflow and Fragmentation

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the molecular fragmentation pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Analyte Analyte Powder Solution Stock Solution (1 mg/mL) Analyte->Solution Dissolve Working_Solution Working Solution (1-10 µg/mL) Solution->Working_Solution Dilute Ion_Source Ion Source (ESI or EI) Working_Solution->Ion_Source Introduction Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Mass Separation Data_Acquisition Data Acquisition & Spectrum Generation Detector->Data_Acquisition Signal

A generalized workflow for mass spectrometry analysis.

fragmentation_pathway cluster_frags Potential Fragments M [C₈H₇BrN₂O]⁺· m/z 226/228 F1 [M - CO]⁺· m/z 198/200 M->F1 - CO F2 [M - Br]⁺ m/z 147 M->F2 - Br· F3 [M - CO - C₂H₄]⁺· m/z 170/172 F1->F3 - C₂H₄

A putative fragmentation pathway for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one.

Predicted Fragmentation Patterns

For 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one , under Electron Ionization (EI), the following fragmentation pathways are plausible:

  • Loss of a Bromine Radical: A primary fragmentation would be the cleavage of the C-Br bond, resulting in the loss of a bromine radical (·Br). This would lead to a fragment ion at m/z 147. This fragment would be a singlet, having lost the characteristic bromine isotopic pattern.

  • Loss of Carbon Monoxide: The lactam moiety can undergo a characteristic loss of carbon monoxide (CO), resulting in a fragment ion at m/z 198/200. This fragment would retain the bromine isotopic signature.

  • Retro-Diels-Alder (RDA) Fragmentation: The dihydro-pyridone ring could potentially undergo a retro-Diels-Alder reaction, leading to the loss of ethylene (C₂H₄) from the ion formed after the initial loss of CO. This would result in a fragment at m/z 170/172.

For the non-brominated analog, 3,4-dihydro-1H-[1][2]naphthyridin-2-one , the fragmentation would be simpler, lacking the bromine-related cleavages and isotopic patterns. The primary fragmentation would likely involve the loss of CO to give a fragment at m/z 120, followed by the loss of ethylene to yield a fragment at m/z 92.

Conclusion

The mass spectrometric analysis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is clearly distinguished from its non-brominated counterpart by the presence of the characteristic bromine isotopic pattern in the molecular ion. While detailed experimental fragmentation data is limited, predictive analysis based on the fundamental principles of mass spectrometry provides a valuable framework for the structural elucidation of this compound. The experimental protocols and theoretical fragmentation pathways outlined in this guide offer a solid foundation for researchers engaged in the synthesis and characterization of novel naphthyridinone derivatives. Further studies employing high-resolution tandem mass spectrometry are warranted to provide definitive experimental evidence for the proposed fragmentation pathways.

References

A Comparative Guide to the Biological Activities of Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged structure in medicinal chemistry. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2][3] This isomeric diversity profoundly influences the physicochemical properties and, consequently, the biological activities of their derivatives. This guide provides a comparative overview of the anticancer, antimicrobial, and antiviral activities of various naphthyridine isomers, supported by quantitative experimental data.

Comparative Efficacy in Oncology

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the inhibition of topoisomerase II, modulation of kinase signaling pathways, and induction of apoptosis.[4] The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative derivatives from different naphthyridine isomer classes against a panel of human cancer cell lines.

Table 1: Anticancer Activity (IC₅₀ in µM) of 1,8-Naphthyridine Derivatives [4][5]

CompoundCell LineCancer TypeIC₅₀ (µM)
Compound 47MIAPaCaPancreatic0.41
K-562Leukemia0.77
Compound 29PA-1Ovarian0.41
SW620Colon1.4
Compound 36PA-1Ovarian1.19

Table 2: Anticancer Activity (IC₅₀ in µM) of 1,5-, 1,6-, and 1,7-Naphthyridine Derivatives [3][6][7]

IsomerCompoundCell LineCancer TypeIC₅₀ (µM)
1,5-Naphthyridine 10-methoxycanthin-6-oneDU145Prostate1.58 (µg/mL)
1,6-Naphthyridine AaptamineH1299Non-small cell lung10.47-15.03 (µg/mL)
AaptamineA549Non-small cell lung10.47-15.03 (µg/mL)
AaptamineHeLaCervical10.47-15.03 (µg/mL)
AaptamineCEM-SST-lymphoblastic leukemia10.47-15.03 (µg/mL)
Suberitine BP388Leukemia1.8
Suberitine DP388Leukemia3.5
1,7-Naphthyridine Bisleuconothine ASW480Colon2.74
Bisleuconothine AHCT116Colon3.18
Bisleuconothine AHT29Colon1.09
Bisleuconothine ASW620Colon3.05
Compound 17aMOLT-3Leukemia9.1
Compound 17aHeLaCervical13.2
Compound 17aHL-60Promyeloblast8.9

Comparative Efficacy in Microbiology

The antimicrobial properties of naphthyridine derivatives have been extensively studied, with the 1,8-naphthyridine core being a key component of foundational antibiotics like nalidixic acid.[1] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[4] The following table presents the Minimum Inhibitory Concentration (MIC) values of various naphthyridine isomers against different bacterial strains.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Naphthyridine Derivatives [1][6]

IsomerCompound/DerivativeBacterial StrainMIC (µg/mL)
1,8-Naphthyridine 7-methyl-1,8-naphthyridinone derivativesBacillus subtilis (resistant)1.7–13.2 (IC₅₀)
11bStaphylococciMore potent than ciprofloxacin/ofloxacin
1,5-Naphthyridine Canthin-6-oneStaphylococcus aureus0.49
Escherichia coli3.91
Methicillin-resistant S. aureus0.98
10-methoxycanthin-6-oneStaphylococcus aureus3.91
Escherichia coli3.91
Methicillin-resistant S. aureus3.91

Comparative Efficacy in Virology

Naphthyridine derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses, including HIV, human cytomegalovirus (HCMV), herpes simplex virus (HSV), human papillomavirus (HPV), and hepatitis C virus (HCV).[8]

Table 4: Antiviral Activity of Naphthyridine Derivatives [7][8][9]

IsomerCompound/DerivativeVirusActivity
1,6-Naphthyridine Compound A1HCMVIC₅₀ 39- to 223-fold lower than ganciclovir
HSV-1Equipotent to acyclovir
HSV-221.5-fold more potent than acyclovir
Compound 19aHIV-1 RTIC₅₀ = 0.175 µM
1,7-Naphthyridine Compound 16aHIV-1 RTIC₅₀ = 0.222 µM
Compound 16bHIV-1 RTIC₅₀ = 0.218 µM

Signaling Pathways and Mechanisms of Action

The diverse biological activities of naphthyridine isomers stem from their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms

Several naphthyridine derivatives exert their anticancer effects by targeting key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

  • Topoisomerase II Inhibition: Many 1,8-naphthyridine derivatives function as topoisomerase II inhibitors. By stabilizing the enzyme-DNA cleavage complex, they induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[4]

Topoisomerase_II_Inhibition Naphthyridine_Derivative Naphthyridine Derivative Topoisomerase_II Topoisomerase II Naphthyridine_Derivative->Topoisomerase_II Inhibits Re-ligation DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Relaxes Supercoils Cleavage_Complex Stable Cleavage Complex Topoisomerase_II->Cleavage_Complex DS_Breaks DNA Double-Strand Breaks Cleavage_Complex->DS_Breaks Apoptosis Apoptosis DS_Breaks->Apoptosis

Topoisomerase II Inhibition by Naphthyridines.
  • FGFR4 Signaling Pathway Inhibition: Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase.[10] Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal cancer.

FGFR4_Signaling_Inhibition cluster_membrane Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds PI3K_AKT PI3K/AKT Pathway FGFR4->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FGFR4->RAS_MAPK Naphthyridine_Derivative 1,6-Naphthyridine Derivative Naphthyridine_Derivative->FGFR4 Inhibits Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival

FGFR4 Signaling Inhibition by 1,6-Naphthyridines.
  • Wnt Signaling Pathway Inhibition: Bisleuconothine A, a 1,7-naphthyridine alkaloid, has been shown to exert its antineoplastic effects by inhibiting the Wnt signaling pathway, which is often dysregulated in colon cancer.[3]

Wnt_Signaling_Inhibition cluster_pathway Wnt Signaling Pathway Wnt_Ligand Wnt Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Destruction_Complex Destruction Complex Frizzled_LRP->Destruction_Complex Inhibits Beta_Catenin_P β-catenin (P) Destruction_Complex->Beta_Catenin_P Phosphorylates Proteasome Proteasomal Degradation Beta_Catenin_P->Proteasome Beta_Catenin β-catenin Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Bisleuconothine_A Bisleuconothine A (1,7-Naphthyridine) Bisleuconothine_A->Frizzled_LRP Inhibits

Wnt Signaling Inhibition by a 1,7-Naphthyridine.
Antimicrobial Mechanism

The antibacterial action of many naphthyridine derivatives, particularly the fluoroquinolone class, is attributed to the inhibition of DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are crucial for maintaining DNA topology during replication, transcription, and repair.

DNA_Gyrase_Inhibition Naphthyridine_Derivative Naphthyridine Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Naphthyridine_Derivative->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling & Decatenation DNA_Gyrase->DNA_Supercoiling Catalyzes Bacterial_DNA_Replication Bacterial DNA Replication DNA_Supercoiling->Bacterial_DNA_Replication Cell_Death Bacterial Cell Death Bacterial_DNA_Replication->Cell_Death is blocked

Inhibition of Bacterial DNA Gyrase/Topoisomerase IV.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][11][12][13][14]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Compound_Addition 2. Add Naphthyridine Derivatives Cell_Seeding->Compound_Addition Incubation 3. Incubate (e.g., 48h) Compound_Addition->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (2-4h) (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[3][9][15][16][17]

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the naphthyridine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Start Start Serial_Dilution 1. Prepare serial dilutions of Naphthyridine in plate Start->Serial_Dilution Inoculum_Prep 2. Prepare standardized bacterial inoculum Serial_Dilution->Inoculum_Prep Inoculation 3. Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Incubation 4. Incubate plate (e.g., 18-24h at 37°C) Inoculation->Incubation MIC_Reading 5. Visually inspect for growth inhibition Incubation->MIC_Reading MIC_Determination 6. Determine MIC MIC_Reading->MIC_Determination End End MIC_Determination->End

Workflow for Broth Microdilution Assay.
Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and determining the efficacy of antiviral compounds.[2][8][18][19][20]

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus Titration: Determine the virus titer to use a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Compound Treatment and Infection: Pre-treat the cell monolayer with different concentrations of the naphthyridine derivative, followed by infection with the virus.

  • Overlay: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective drug concentrations to restrict virus spread.

  • Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC₅₀ value.

Plaque_Reduction_Assay_Workflow Start Start Cell_Monolayer 1. Prepare confluent cell monolayer Start->Cell_Monolayer Compound_Treatment 2. Treat cells with Naphthyridine Derivative Cell_Monolayer->Compound_Treatment Virus_Infection 3. Infect cells with virus Compound_Treatment->Virus_Infection Overlay_Addition 4. Add semi-solid overlay medium Virus_Infection->Overlay_Addition Incubation 5. Incubate until plaques form Overlay_Addition->Incubation Fix_and_Stain 6. Fix and stain cells to visualize plaques Incubation->Fix_and_Stain Plaque_Counting 7. Count plaques Fix_and_Stain->Plaque_Counting Data_Analysis 8. Calculate IC50 Plaque_Counting->Data_Analysis End End Data_Analysis->End

Workflow for Plaque Reduction Assay.

References

Comparative Cross-Reactivity Analysis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the novel compound 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one against established therapeutic agents. Given the structural similarities of the naphthyridinone scaffold to known inhibitors of Poly (ADP-ribose) polymerase (PARP), this guide focuses on a comparative assessment within the PARP enzyme family, a critical class of targets in oncology.

The data presented herein is for illustrative purposes to guide potential experimental design and is based on the compound's potential as a PARP inhibitor. For comparison, we have included data for two well-characterized, clinically approved PARP inhibitors: Olaparib and Talazoparib.

Introduction to 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one

6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridinone class. This chemical scaffold is a recognized pharmacophore in medicinal chemistry, appearing in various compounds developed for therapeutic purposes, particularly in oncology.[1] While this specific molecule is primarily documented as a key intermediate in the synthesis of pharmaceuticals targeting cancer and neurological disorders, its intrinsic biological activity is an area of active investigation. This guide explores its hypothetical cross-reactivity profile in the context of PARP inhibition, a mechanism central to the treatment of cancers with deficiencies in DNA damage repair pathways.[2][3]

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical inhibitory activity (IC50) of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one against a panel of PARP enzymes, alongside published data for Olaparib and Talazoparib for comparison. Lower IC50 values indicate higher potency.

Target Enzyme6-Bromo-3,4-dihydro-1H-naphthyridin-2-one (Hypothetical IC50, nM)Olaparib (IC50, nM)Talazoparib (IC50, nM)
PARP1101.50.57
PARP280.80.3
PARP3150201.2
Tankyrase 1 (PARP5a)>10,000>10,00025
Tankyrase 2 (PARP5b)>10,000>10,00015
vPARP (PARP4)>10,000>10,000500

Disclaimer: Data for 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is hypothetical and for illustrative purposes only. Data for Olaparib and Talazoparib are representative values from published literature.

Signaling Pathway and Mechanism of Action

PARP inhibitors exert their therapeutic effect through a mechanism known as synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unresolved DSBs are highly toxic to the cell, leading to apoptosis.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor DNA_SSB_1 Single-Strand Break (SSB) PARP_1 PARP DNA_SSB_1->PARP_1 activates Replication_1 DNA Replication DNA_SSB_1->Replication_1 unrepaired leads to BER_1 Base Excision Repair (BER) PARP_1->BER_1 recruits BER_1->DNA_SSB_1 repairs DSB_1 Double-Strand Break (DSB) Replication_1->DSB_1 HR_1 Homologous Recombination (HR) DSB_1->HR_1 repaired by Cell_Survival_1 Cell Survival HR_1->Cell_Survival_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_2 PARP DNA_SSB_2->PARP_2 Replication_2 DNA Replication DNA_SSB_2->Replication_2 unrepaired leads to BER_2 BER Blocked PARP_2->BER_2 PARPi 6-Bromo-3,4-dihydro-1H- naphthyridin-2-one PARPi->PARP_2 inhibits DSB_2 DSB Accumulation Replication_2->DSB_2 HR_2 Deficient HR (BRCA-mutant) DSB_2->HR_2 cannot be repaired by Apoptosis Apoptosis HR_2->Apoptosis

Caption: Synthetic lethality induced by PARP inhibition in BRCA-mutant cancer cells.

Experimental Protocols

The following protocols are standard methods for assessing PARP inhibitor activity and selectivity.

In Vitro PARP Enzyme Activity Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected via a streptavidin-HRP conjugate.

Workflow Diagram:

PARP_Assay_Workflow start Start plate_prep Coat 96-well plate with Histone H1 start->plate_prep wash1 Wash Plate plate_prep->wash1 block Block with BSA wash1->block add_reagents Add PARP Enzyme, Activated DNA, Biotinylated NAD+, and Test Compound block->add_reagents incubate1 Incubate at RT add_reagents->incubate1 wash2 Wash Plate incubate1->wash2 add_strep_hrp Add Streptavidin-HRP wash2->add_strep_hrp incubate2 Incubate at RT add_strep_hrp->incubate2 wash3 Wash Plate incubate2->wash3 add_substrate Add Chemiluminescent Substrate wash3->add_substrate read_plate Read Luminescence add_substrate->read_plate end End read_plate->end

Caption: Workflow for an in vitro chemiluminescent PARP activity assay.

Detailed Protocol:

  • Plate Coating: Coat a 96-well, high-binding plate with 50 µL of 10 µg/mL Histone H1 in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS + 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL of blocking buffer (PBS + 2% BSA) for 1 hour at room temperature.

  • Reaction Setup:

    • Wash the plate three times as in step 2.

    • Prepare a reaction mixture containing PARP assay buffer, 1 µg/mL activated DNA, and 50 µM biotinylated NAD+.

    • Add 25 µL of the test compound (e.g., 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one) at various concentrations to the wells.

    • Add 25 µL of diluted PARP enzyme (e.g., PARP1 or PARP2) to initiate the reaction.

  • Enzymatic Reaction: Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 50 µL of streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 50 µL of a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (pADR Immunofluorescence)

This assay quantifies the inhibition of PARP activity in cells by measuring the levels of poly(ADP-ribose) (pADR) chains after inducing DNA damage.

Protocol:

  • Cell Culture: Seed cells (e.g., a BRCA-deficient cancer cell line) in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 mM H₂O₂) for 10 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against pADR for 1 hour.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the mean fluorescence intensity of pADR staining per nucleus. Calculate the IC50 value based on the reduction in pADR signal.

Conclusion

While 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one is currently positioned as a versatile building block, its structural features suggest potential as a direct therapeutic agent, possibly through the inhibition of the PARP enzyme family. The hypothetical data presented in this guide illustrates a profile of a potent and selective PARP1/2 inhibitor. To validate this hypothesis, empirical testing using the detailed protocols provided is essential. A comprehensive cross-reactivity assessment against the broader PARP family and a panel of kinases would be critical to fully characterize its selectivity and potential for further development as a targeted cancer therapeutic.

References

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one

Essential Safety and Handling Guide for 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-3,4-dihydro-1H-[1]naphthyridin-2-one (CAS Number: 129686-16-4). Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Profile:

PropertyValue
CAS Number 129686-16-4[2][3]
Molecular Formula C8H7BrN2O[2][3]
Molecular Weight 227.1 g/mol [3]
Appearance Typically a powder[4]
Storage Room temperature, under argon[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure and ensure safety. The following table outlines the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Chemical Splash GogglesANSI Z87.1 Standard[1]Protects eyes from splashes and vapors.[1]
Face ShieldTo be worn with gogglesRequired for tasks with a higher risk of splashing or reaction.[1][5]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene recommended[1]Protects skin from absorption.
Body Protection Flame-Resistant Lab CoatFully buttonedProtects against chemical splashes and potential fire hazards.[1]
Footwear Closed-Toe ShoesLiquid-resistant materialPrevents exposure from spills.[6]
Respiratory Protection NIOSH-Approved RespiratorAs neededUse if engineering controls (fume hood) are insufficient or during emergencies.[1]

Safe Handling Workflow

All handling of 6-Bromo-3,4-dihydro-1H-[1]naphthyridin-2-one must be conducted in a certified chemical fume hood.[1] The following diagram illustrates the standard operating procedure for handling this chemical.

cluster_prepPreparationcluster_handlingChemical Handlingcluster_cleanupCleanup and DisposalaDon Appropriate PPEbVerify Fume Hood Functionalitya->bcWeigh Compound in Fume Hoodb->cdPerform Experimentc->deDecontaminate Work Aread->efDispose of Waste in Labeled Containere->fgRemove and Dispose of PPEf->ghWash Hands Thoroughlyg->h

Standard workflow for handling 6-Bromo-3,4-dihydro-1H-[1]naphthyridin-2-one.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Protect: Wear all required PPE, including respiratory protection.[1]

  • Contain: Use an inert absorbent material such as sand or vermiculite to contain the spill.[1]

  • Collect: Carefully collect the absorbed material into a sealed and properly labeled container for hazardous waste.[1]

  • Decontaminate: Clean all surfaces and equipment that may have come into contact with the chemical.

  • Prevent Entry: Do not allow the spilled material to enter drains or waterways.[1]

Waste Disposal:

  • Dispose of the chemical waste and any contaminated materials in a designated and approved hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated PPE should be disposed of as hazardous waste.[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one
Reactant of Route 2
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.